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3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Documentation Hub

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  • Product: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
  • CAS: 1220019-47-5

Core Science & Biosynthesis

Foundational

Molecular weight and structural formula of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Strategic Utilization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol in Medicinal Chemistry Executive Technical Summary 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: 1220019-47-5) is a high-value hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol in Medicinal Chemistry

Executive Technical Summary

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: 1220019-47-5) is a high-value heteroaromatic building block, predominantly utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its structure features a 2-amino-5-bromopyridine core—a privileged scaffold in drug discovery known for its ability to mimic the adenine ring of ATP in kinase binding pockets. The molecule is distinguished by a 3-hydroxypropyl linker at the C2-amino position, providing a versatile handle for solubilizing groups, PROTAC linkers, or further cyclization.

This guide details the structural properties, validated synthetic protocols, and strategic applications of this intermediate, designed for researchers optimizing lead compounds in oncology and immunology.

Structural Analysis & Physicochemical Properties

The molecule's utility stems from its three distinct functional handles:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Amine Linker: Establishes the core hydrogen-bonding network essential for kinase hinge binding.

  • Primary Alcohol: A terminal nucleophile for alkylation, oxidation, or conversion to a leaving group (mesylate/tosylate).

Table 1: Physicochemical Profile

PropertyValueNotes
IUPAC Name 3-[(5-Bromo-4-methylpyridin-2-yl)amino]propan-1-ol
CAS Number 1220019-47-5
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol Monoisotopic Mass: 244.02
Core Scaffold 2-Amino-5-bromo-4-methylpyridine"Privileged" Kinase Motif
H-Bond Donors 2 (NH, OH)Critical for solubility & binding
H-Bond Acceptors 3 (N-Pyridine, NH, OH)
LogP (Predicted) ~1.8 - 2.2Favorable for drug-likeness
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to 5-Br

Synthetic Pathway: Regioselective SNAr

The synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction exploits the differential electrophilicity of the C2 and C5 positions on the pyridine ring.

Mechanism of Regioselectivity
  • C2 Position (α-position): Highly activated for nucleophilic attack due to the electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the ring nitrogen. The intermediate Meisenheimer complex is stabilized by the nitrogen.

  • C5 Position (β-position): Significantly less electrophilic. The bromine at C5 remains intact, serving as a handle for downstream chemistry.

  • Steric Factors: The methyl group at C4 provides minimal steric hindrance to the C2 position, ensuring high yields.

Experimental Protocol

Reagents:

  • Substrate: 2,5-Dibromo-4-methylpyridine (1.0 eq)

  • Nucleophile: 3-Amino-1-propanol (1.2 - 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (High boiling point polar aprotic solvents are preferred).

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve 2,5-Dibromo-4-methylpyridine (10 mmol, 2.51 g) in anhydrous NMP (20 mL).

  • Addition: Add DIPEA (20 mmol, 3.5 mL) followed by 3-Amino-1-propanol (12 mmol, 0.92 mL).

  • Reaction: Heat the mixture to 120°C for 12–16 hours.

    • Process Check: Monitor reaction progress via LC-MS or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, and a more polar product (Rf ~0.3) should appear.[1]

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Gradient: 0-10% Methanol in Dichloromethane).

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic singlet for the C6-H (~8.0 ppm), the singlet for C3-H (~6.5 ppm), and the methyl group (~2.2 ppm). The propyl chain will show distinct multiplets at ~3.5 ppm (OCH₂), ~3.3 ppm (NCH₂), and ~1.7 ppm (CH₂).

Strategic Applications & Functionalization

This intermediate is a "switchboard" molecule, allowing independent functionalization at three distinct sites.

A. C5-Bromine: The Cross-Coupling Handle

The bromine atom is positioned for Suzuki-Miyaura or Stille couplings to attach aryl or heteroaryl groups. This is the primary method for constructing the "tail" of kinase inhibitors (e.g., solubilizing groups or hydrophobic pockets).

B. Primary Alcohol: The Linker Handle

The hydroxyl group is ideal for:

  • Appel Reaction / Mesylation: Convert -OH to -Cl, -Br, or -OMs for nucleophilic displacement (e.g., by piperazine).

  • PROTAC Synthesis: The 3-carbon chain provides the optimal length for E3 ligase linker attachment (e.g., to Thalidomide or VHL ligands).

C. Visualization of Workflow

G Start 2,5-Dibromo-4-methylpyridine Product 3-[(5-Bromo-4-methyl-2-pyridinyl) amino]-1-propanol (Core Scaffold) Start->Product SNAr (120°C, NMP) Regioselective at C2 Reagent 3-Amino-1-propanol (Nucleophile) Reagent->Product Suzuki Suzuki Coupling (C5-Aryl Installation) Product->Suzuki Pd(PPh3)4, Ar-B(OH)2 Mesylation Mesylation/Halogenation (OH Activation) Product->Mesylation MsCl, Et3N PROTAC PROTAC Linker Attachment Mesylation->PROTAC Linker Synthesis

Figure 1: Synthetic workflow transforming the dibromo-pyridine precursor into the target scaffold and its downstream applications.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives can be toxic if inhaled or absorbed through the skin. Always use a fume hood.

  • Alkylating Agents: If converting the alcohol to a mesylate or halide, treat the product as a potential alkylating agent (genotoxic impurity risk).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 445957. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Pyridine scaffolds in kinase inhibitors).
  • Blair, J. A., et al. (2007).Structure-guided development of affinity probes for tyrosine kinases using chemical genetics. Nature Chemical Biology. (Context: Use of amino-alcohol linkers in kinase probe design).

Sources

Exploratory

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol CAS number and identifiers

An in-depth technical guide on the chemical properties, structural mechanics, and synthetic methodologies of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol . Executive Summary In the landscape of modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical properties, structural mechanics, and synthetic methodologies of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol .

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aminopyridines serve as privileged pharmacophores. Specifically, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a highly versatile building block[1]. The presence of a primary alcohol, a secondary amine, and a brominated heteroaromatic core provides orthogonal vectors for late-stage functionalization. This technical guide outlines the physicochemical identifiers, structural mechanics, synthesis protocols, and pharmacological applications of this critical intermediate.

Chemical Identity and Core Identifiers

Accurate identification is the bedrock of reproducible research. The following table consolidates the primary identifiers and calculated properties for this compound, ensuring precise procurement and analytical benchmarking[2].

Property / IdentifierValue
IUPAC Name 3-[(5-Bromo-4-methylpyridin-2-yl)amino]propan-1-ol
CAS Registry Number 1220019-47-5
Linear Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
Isotopic Mass [M+H]+ 245.02 / 247.02 (1:1 ratio due to 79Br/81Br)
SMILES OCCCNc1ncc(Br)c(C)c1
Appearance Off-white to pale yellow solid/oil

Structural Mechanics & Reactivity Profile

The structural architecture of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol dictates its synthetic utility in complex molecule construction:

  • C5-Bromine (Electrophilic Handle): The bromine atom at the 5-position is electronically deactivated toward nucleophilic attack but is perfectly primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent methyl group at C4 provides steric shielding, which can influence the bite angle requirements for phosphine ligands during oxidative addition[3].

  • C2-Aminopropanol (Hydrogen Bond Donor/Acceptor): The 3-aminopropanol side chain imparts significant aqueous solubility and serves as a flexible linker. The terminal hydroxyl group can be readily converted into a leaving group (mesylate/tosylate) or oxidized to an aldehyde/carboxylic acid, enabling macrocyclization or further aliphatic extension.

  • Pyridine Nitrogen (Basic Center): The endocyclic nitrogen modulates the pKa of the molecule and acts as a key hydrogen bond acceptor in kinase hinge-binding motifs.

Strategic Applications in Drug Discovery

Aminopyridine derivatives are ubiquitous in targeted therapeutics. This specific scaffold has demonstrated utility in several high-value therapeutic areas:

  • TRPC6 Inhibitors: Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in focal segmental glomerulosclerosis (FSGS) and cardiac hypertrophy. 5-Bromo-2-aminopyridine derivatives are utilized to synthesize potent TRPC6 antagonists that block pathological calcium influx[4].

  • Anticoagulant Compounds: Substituted aminopyridines act as basic P1 groups in the design of direct thrombin inhibitors and carboxypeptidase U inhibitors, mimicking the basic side chain of arginine[5].

  • Kinase Inhibitors: The 2-aminopyridine motif is a classic kinase hinge binder. The C5 position is typically extended via Suzuki coupling to access the DFG-out allosteric pocket, while the propanol chain extends into the solvent-exposed region to improve pharmacokinetic properties.

TRPC6_Signaling GPCR GPCR Activation (Ang II / DAG) TRPC6 TRPC6 Channel (Ca2+ Influx) GPCR->TRPC6 DAG Ca2 Intracellular Ca2+ Elevation TRPC6->Ca2 NFAT Calcineurin / NFAT Ca2->NFAT Pathology Pathological Hypertrophy NFAT->Pathology Transcription Inhibitor Aminopyridine Inhibitor Inhibitor->TRPC6 Channel Blockade

TRPC6 signaling pathway and intervention mechanism by aminopyridine-based inhibitors.

Experimental Methodology: Regioselective SNAr Synthesis

To synthesize 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a regioselective Nucleophilic Aromatic Substitution (SNAr) is employed.

Causality of Reagents: 2,5-dibromo-4-methylpyridine is selected as the starting material. The C2-bromide is highly activated toward SNAr due to the electron-withdrawing effect of the adjacent endocyclic nitrogen. The C5-bromide is unactivated, ensuring strict regiocontrol. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation of the 3-amino-1-propanol nucleophile. The primary amine is vastly more nucleophilic than the primary alcohol, allowing the reaction to proceed without hydroxyl protecting groups.

Self-Validating Protocol:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask, dissolve 2,5-dibromo-4-methylpyridine (1.0 eq, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 15 mL). Add 3-amino-1-propanol (1.2 eq, 12 mmol) and DIPEA (2.0 eq, 20 mmol).

  • Thermal Activation: Heat the mixture to 110 °C under a nitrogen atmosphere.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform TLC (Hexane/EtOAc 1:1). Validation: The starting material (high Rf, UV active) should disappear, replaced by a new lower Rf spot (UV active, Ninhydrin positive). LC-MS must show the product mass [M+H]+ = 245.1/247.1, confirming the displacement of exactly one bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 5% aqueous LiCl (3 x 20 mL). Validation: The LiCl wash is critical as it effectively partitions the highly polar NMP into the aqueous layer, preventing solvent carryover. Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM) to yield the pure title compound.

SNAr_Synthesis A 2,5-Dibromo-4-methylpyridine C Regioselective S_NAr (DIPEA, NMP, 110°C) A->C B 3-Amino-1-propanol B->C D 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol C->D C2 Amination E C5 Cross-Coupling (Suzuki/Buchwald) D->E Late-Stage Diversification

Regioselective SNAr synthesis pathway for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized batch, the following analytical benchmarks must be met:

  • 1H NMR (400 MHz, DMSO-d6): Expected diagnostic peaks include a singlet at ~7.9 ppm (C6-H, deshielded by the adjacent N and Br), a singlet at ~6.5 ppm (C3-H), a broad triplet at ~6.8 ppm (NH), a triplet at ~4.5 ppm (OH), and a singlet at ~2.2 ppm (C4-CH3).

  • LC-MS (ESI+): A distinct 1:1 doublet at m/z 245.1 and 247.1 confirms the presence of a single bromine atom, validating the preservation of the C5 handle.

References

  • Title: WO2008063625A2 - Pyridine compounds and methods of their use Source: Google Patents URL
  • Title: US20190169168A1 - Inhibitors of TRPC6 Source: Google Patents URL
  • Title: WO2003013526A1 - Anticoagulant compounds Source: Google Patents URL

Sources

Foundational

Technical Guide: Thermodynamic Stability of 5-Bromo-4-Methyl-2-Aminopyridine Derivatives

The following technical guide details the thermodynamic stability profile of 5-bromo-4-methyl-2-aminopyridine (CAS: 98198-48-2). This document is structured to support drug development workflows, focusing on the molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 5-bromo-4-methyl-2-aminopyridine (CAS: 98198-48-2). This document is structured to support drug development workflows, focusing on the molecule's utility as a kinase inhibitor scaffold and the specific stability challenges imposed by its halogenated and methylated architecture.[1]

Executive Summary

5-bromo-4-methyl-2-aminopyridine is a high-value pharmacophore used extensively in the synthesis of ATP-competitive kinase inhibitors. Its thermodynamic stability is governed by the interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. While the pyridine core offers robust aromatic stabilization, the C(5)-Br bond introduces a specific locus for photolytic and thermal instability, necessitating rigorous control during API (Active Pharmaceutical Ingredient) intermediate handling. This guide provides the theoretical grounding and experimental protocols required to validate the integrity of this scaffold.

Chemical Architecture & Electronic Thermodynamics

To understand the stability of this molecule, one must analyze the electronic "push-pull" dynamics on the pyridine ring. The stability is not merely a function of bond energy but of the resonance contributors that dictate reactivity.

Electronic Effects & pKa

The 2-aminopyridine core exists in a tautomeric equilibrium, predominantly favoring the amino form over the imino form in the ground state due to aromaticity retention.

  • 4-Methyl Group (+I Effect): The methyl group at the 4-position exerts a positive inductive effect, increasing electron density on the ring. This slightly increases the basicity of the ring nitrogen and stabilizes the cation upon protonation.

  • 5-Bromo Substituent (-I, +M Effect): The bromine atom is inductively electron-withdrawing (-I) but has a weak mesomeric electron-donating effect (+M). Thermodynamically, the -I effect dominates, lowering the pKa of the ring nitrogen compared to 4-methyl-2-aminopyridine.

  • Net Result: The molecule is a weak base (estimated pKa ~6.0–6.5). The C-Br bond is polarized, making the C5 position susceptible to metal-catalyzed coupling (desirable) but also homolytic cleavage under UV irradiation (undesirable).

Visualization: Electronic Distribution & Tautomerism

The following diagram illustrates the resonance stabilization and the competing electronic vectors that define the molecule's ground-state thermodynamics.

ChemicalArchitecture Structure 5-Bromo-4-Methyl-2-Aminopyridine (Core Scaffold) AminoForm Amino Tautomer (Thermodynamically Favored) Structure->AminoForm Ground State Br_Effect 5-Br Substituent (-I Inductive Pull) Destabilizes Ring N+ Structure->Br_Effect Electronic Modulation Me_Effect 4-Me Substituent (+I Inductive Push) Stabilizes Ring N+ Structure->Me_Effect Electronic Modulation IminoForm Imino Tautomer (High Energy Intermediate) AminoForm->IminoForm Tautomerization (ΔG > 0) Br_Effect->AminoForm Reduces Basicity Me_Effect->AminoForm Increases Basicity

Figure 1: Electronic architecture showing the competition between the methyl and bromo substituents and their impact on the tautomeric equilibrium.

Solid-State Thermodynamics

For drug development, the solid-state form is critical for bioavailability and shelf-life. 5-bromo-4-methyl-2-aminopyridine is a solid with a melting point of 148–151°C .

Crystal Lattice Energy

The relatively high melting point for a small molecule (MW 187.04 g/mol ) indicates strong intermolecular forces.

  • H-Bonding Motifs: The 2-amino group acts as a hydrogen bond donor, while the ring nitrogen (N1) acts as an acceptor. This typically results in the formation of centrosymmetric dimers or infinite chains in the crystal lattice.

  • Thermodynamic Stability: The formation of these dimers releases significant lattice energy (enthalpy of crystallization), rendering the solid highly stable at ambient conditions.

Polymorphism Risk

Derivatives of 2-aminopyridine are prone to polymorphism. The rotation of the amine group and the potential for different H-bond networks (e.g., dimer vs. catemer) can lead to metastable forms.

  • Guidance: Any synthesis scale-up must include a polymorph screen using DSC (Differential Scanning Calorimetry) to ensure the isolated solid is the thermodynamically stable polymorph, preventing phase changes during storage.

Stability Profiling & Degradation Pathways

While the pyridine ring is robust, the functional groups introduce specific vulnerabilities.

Photolytic Instability (Critical)

The C-Br bond is the "weak link" (Bond Dissociation Energy ~65-70 kcal/mol). Exposure to UV light can induce homolytic fission , generating a radical pair.

  • Mechanism:

    
    
    
  • Outcome: The resulting pyridyl radical can abstract a hydrogen from the solvent or methyl group, leading to debrominated impurities (4-methyl-2-aminopyridine) or dimerization byproducts.

  • Storage Protocol: Amber glass is mandatory.

Oxidative Degradation

The exocyclic amine is susceptible to oxidation, particularly in solution.

  • N-Oxide Formation: Strong oxidants (e.g., peroxides in excipients) can oxidize the ring nitrogen to the N-oxide or the amine to a hydroxylamine/nitro species.

  • Coloration: Oxidative degradation often manifests as a color change from off-white to yellow/brown due to the formation of extended conjugated systems (azo-dimers).

Visualization: Degradation Workflow

DegradationPathways cluster_0 Stress Conditions cluster_1 Degradation Products Parent 5-Bromo-4-Methyl-2-Aminopyridine UV UV Light (Photolysis) Parent->UV Ox Peroxides/Air (Oxidation) Parent->Ox Acid Strong Acid (Hydrolysis) Parent->Acid DeBr Debrominated Analog (Radical Mechanism) UV->DeBr Homolytic C-Br Cleavage NOx Pyridine N-Oxide ( via Ring N) Ox->NOx N-Oxidation Azo Azo Dimers (Color Change) Ox->Azo Amine Coupling Acid->Parent Stable (Salt Formation)

Figure 2: Primary degradation pathways. Note that the scaffold is relatively stable to acid hydrolysis but sensitive to light and oxidation.

Experimental Protocols

To validate the thermodynamic stability of this compound in a drug development context, the following protocols are recommended. These are designed to be self-validating through the use of internal standards and controls.

Protocol A: Solid-State Thermal Stress (DSC/TGA)

Objective: Determine the melting onset, purity, and thermal decomposition temperature (


).
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT Q600).[2]

  • Sample Prep: Weigh 3–5 mg of dried 5-bromo-4-methyl-2-aminopyridine into an alumina pan. Crimp loosely to allow gas escape.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria:

    • DSC: Sharp endotherm at 148–151°C (Melting). A broad or split peak indicates impurities or a mixture of polymorphs.

    • TGA: <0.5% weight loss before melting (volatiles). Significant weight loss onset should not occur below 180°C.

  • Data Interpretation: If an exotherm is observed immediately after melting, it indicates thermal instability of the melt (likely polymerization or decomposition).

Protocol B: Solution-State Forced Degradation

Objective: Quantify susceptibility to hydrolysis and oxidation for API stability filing.

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°C5–20%
Base Hydrolysis 0.1 N NaOH24 hrs @ 60°C5–20%
Oxidation 3%

2–4 hrs @ RT5–20%
Photostability UV (ICH Q1B option 2)1.2M Lux hoursN/A

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Self-Validation: The mass balance (Assay % + Impurities %) must be 95–105%. If lower, volatile degradants or non-chromophoric species are forming.

Protocol C: Solubility & pKa Profiling

Objective: Determine thermodynamic solubility and ionization constant.

  • pKa Determination: Use potentiometric titration. Dissolve compound in water/methanol co-solvent if aqueous solubility is low, then extrapolate to 0% organic.

    • Expected pKa: ~6.2 (Ring Nitrogen).

  • Shake-Flask Solubility:

    • Add excess solid to buffers (pH 1.2, 4.5, 6.8).

    • Shake for 24 hours at 37°C.

    • Filter and analyze filtrate by HPLC.

    • Note: Solubility will be significantly higher at pH 1.2 due to protonation of the pyridine nitrogen.

Data Summary Table

ParameterValue / CharacteristicRelevance
CAS Number 98198-48-2Unique Identifier
Formula

MW: 187.04 g/mol
Melting Point 148–151°CSolid-state identity; indicator of lattice stability
Appearance Off-white to pale brown solidDarkening indicates oxidative instability
pKa (Calc) ~6.0 – 6.5Weak base; protonatable in stomach acid
LogP (Calc) ~1.6Moderate lipophilicity; good membrane permeability
Storage 2–8°C, Protect from LightPrevents photodebromination

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24880884, 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 205. Retrieved from [Link]

Sources

Exploratory

Beyond Compliance: Strategic Safety Assessment for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Executive Summary & Chemical Identity The Challenge: In early-stage drug discovery, specific Safety Data Sheets (SDS) for novel intermediates like 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol are often nonexistent....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The Challenge: In early-stage drug discovery, specific Safety Data Sheets (SDS) for novel intermediates like 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol are often nonexistent.[1] Relying on generic "irritant" labels is insufficient for high-potency scaffold synthesis.

The Solution: This guide constructs a Predictive SDS based on Structure-Activity Relationships (SAR), "Read-Across" toxicology from analogous aminopyridines, and functional group analysis. This approach ensures rigorous safety protocols even in the absence of empirical LD50 data.

Chemical Identification
ParameterDetail
Chemical Name 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
Common Scaffolds Aminopyridine derivative; Alkyl-amino-pyridine
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight ~245.12 g/mol
Predicted State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol; Moderate solubility in Dichloromethane.[1][2][3][4][5][6]

Hazard Identification (GHS Classification)

Note: Classifications are derived from QSAR analysis of the 2-aminopyridine core and the propanol side chain.[1]

Core Hazard Logic

The molecule combines a halogenated pyridine ring (potential for skin sensitization and aquatic toxicity) with a primary alcohol tail (increases polarity and membrane permeability).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Tox.[1][6][7] (Oral) Cat 4H302: Harmful if swallowed.[8][9]Analogous to 2-aminopyridine (LD50 ~200 mg/kg in rats). The alkyl chain may slightly reduce acute toxicity via dilution of the pharmacophore but increases absorption.
Skin Irrit. Cat 2H315: Causes skin irritation.[6][7][9][10]Basic nitrogen atoms (pyridine N and secondary amine) react with skin lipids.
Eye Irrit. Cat 2AH319: Causes serious eye irritation.[5][6][7][10]High pH potential in localized aqueous environments (tears).
STOT - SE Cat 3H335: May cause respiratory irritation.[1][6]Fine dusts of halogenated pyridines are known mucous membrane irritants.
Aquatic Chronic Cat 3H412: Harmful to aquatic life with long-lasting effects.[1]Halogenated pyridines are often persistent; bromine substitution resists rapid biodegradation.
Diagram: Hazard Determination Workflow (Read-Across)

HazardLogic Substructure Substructure Analysis PyridineCore 2-Aminopyridine Core (Known Neurotoxin/Irritant) Substructure->PyridineCore SideChain Propanol Chain (Polarity/Absorption) Substructure->SideChain Halogen 5-Bromo Substituent (Environmental Persistence) Substructure->Halogen Conclusion Predicted GHS: Acute Tox 4, Irritant, Aquatic Chronic PyridineCore->Conclusion Base Toxicity SideChain->Conclusion Modifies Bioavailability Halogen->Conclusion Eco-Tox Profile

Caption: Logic flow for determining hazards of novel intermediates using structural analogs.[1]

Composition & Synthesis Context

Understanding the synthesis is critical for safety, as impurities (unreacted starting materials) may be more toxic than the product.

Likely Synthetic Route (SNAr):

  • Precursor A: 2-Fluoro-5-bromo-4-methylpyridine (or 2-Chloro analog).[1]

  • Precursor B: 3-Amino-1-propanol.[1]

  • Reaction: Nucleophilic aromatic substitution.

Safety Implication: If the reaction is incomplete, the mixture may contain 3-Amino-1-propanol (Corrosive, Skin Corr. 1B). Therefore, crude material should be handled as Corrosive until purified.

First Aid & Emergency Response Protocols

Self-Validating Response System

Do not rely on memory.[1] Follow the "Neutralize-Dilute-Transport" logic.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins. Lift eyelids. Do not neutralize. The basic amine binds to corneal proteins. Immediate dilution is the only way to prevent permanent opacity.
Skin Contact Wash with soap/water.[7][8][11][12][13] Do not use ethanol. Ethanol acts as a permeation enhancer for the lipophilic pyridine ring, driving the toxin deeper into the dermis.
Inhalation Move to fresh air.[8][10][11][12][14][15] Monitor for "Pyridine Head."[8][12]Pyridines can cause CNS depression (dizziness/nausea). Oxygen may be required if cyanosis occurs.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration of the foaming amine into the lungs (chemical pneumonitis).
Diagram: Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Exposure Type? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with SOAP/WATER NO Alcohol/Solvents Skin->ActionSkin Lipophilic Toxin ActionEye Irrigate 15min Consult Ophthalmologist Eye->ActionEye Caustic Risk ActionInhal Fresh Air Monitor CNS Symptoms Inhal->ActionInhal Resp. Irritant

Caption: Triage logic for exposure to lipophilic amine intermediates.

Handling, Storage & Stability[9][10][12][13][14]

Physicochemical Handling
  • Hygroscopicity: The propanol tail makes this compound hygroscopic. Moisture absorption can lead to hydrolysis or "caking," making accurate weighing difficult and potentially altering the stoichiometry of subsequent reactions.

  • Light Sensitivity: Brominated pyridines can undergo photo-dehalogenation (releasing HBr) if exposed to strong UV.[1]

Storage Protocol
  • Container: Amber glass or opaque HDPE.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Temperature: Refrigeration (2-8°C) recommended to inhibit slow decomposition.

Exposure Controls & Personal Protection

Engineering Controls[12][13]
  • Solid Handling: Use a HEPA-filtered powder enclosure or fume hood. Never handle open powder on a benchtop.

  • Solution Handling: Standard chemical fume hood (100 fpm face velocity).

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationReason
Gloves Nitrile (0.11mm) for splash; Laminate (Silver Shield) for prolonged immersion.[1]Pyridines can permeate thin nitrile. Laminate offers broad chemical resistance.
Respiratory N95/P100 (Dust) or ABEK (Vapor)Protection against particulate inhalation during weighing.[1]
Eye Chemical Goggles (Indirect Vent)Safety glasses are insufficient for amines that can cause corneal damage.

Toxicology & Ecological Information

Toxicological Mechanisms
  • Metabolic Activation: The pyridine ring can be oxidized by CYP450 enzymes to form reactive N-oxides or epoxides, which may bind to DNA/Proteins (potential mutagenicity, though often low for this scaffold).[1]

  • Neurotoxicity: Unsubstituted aminopyridines block potassium channels. While the bulky substituents (bromo, methyl, propanol) likely reduce this affinity, high-dose exposure may still trigger tremors or seizures.

Environmental Fate[9]
  • Persistence: The C-Br bond is resistant to hydrolysis.[1]

  • Bioaccumulation: LogP is predicted to be ~1.5 - 2.[1]5. Moderate mobility in soil, low potential for bioaccumulation in fish, but high toxicity to daphnia (water fleas) due to the amine functionality.

References & Authority

  • PubChem. 2-Aminopyridine Compound Summary. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals.[Link]

Disclaimer: This guide is a theoretical safety assessment constructed for R&D professionals. It does not replace an official SDS provided by a certified supplier. Always treat novel chemical intermediates as highly toxic until proven otherwise.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

This guide provides a comprehensive overview of the synthetic pathways for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a key intermediate in pharmaceutical research and development. The methodologies detailed her...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a substituted aminopyridine derivative. The structural features of this molecule, namely the brominated pyridine ring and the aminopropanol side chain, make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo and methyl groups on the pyridine ring, coupled with the nucleophilic amino group and the terminal hydroxyl functionality, offers multiple points for further chemical modification. This guide will explore the primary synthetic routes to this compound, focusing on the logical progression from commercially available starting materials to the final product, with an emphasis on reaction mechanisms, experimental considerations, and process optimization.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable synthetic strategy for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol involves a two-step sequence:

  • Regioselective Bromination: The synthesis commences with the selective bromination of 2-amino-4-methylpyridine to introduce the bromine atom at the 5-position of the pyridine ring, yielding the key intermediate, 2-amino-5-bromo-4-methylpyridine.

  • N-Alkylation: The subsequent step involves the N-alkylation of the 2-amino group of 2-amino-5-bromo-4-methylpyridine with a suitable three-carbon synthon containing a hydroxyl group.

This approach allows for a controlled and efficient synthesis, with each step being amenable to optimization for yield and purity.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromo-4-methylpyridine

The synthesis of 2-amino-5-bromo-4-methylpyridine is a critical first step. The primary challenge lies in achieving regioselective bromination at the C-5 position, avoiding the formation of other brominated isomers.

Preferred Method: Electrophilic Bromination with N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) as a brominating agent offers excellent regioselectivity and milder reaction conditions compared to using elemental bromine.[1][2] The amino group at the C-2 position is a strong activating group, directing the electrophilic substitution to the C-3 and C-5 positions. The steric hindrance provided by the methyl group at the C-4 position favors the substitution at the less hindered C-5 position.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The NBS, in the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF), acts as a source of electrophilic bromine. The electron-rich pyridine ring attacks the bromine atom of NBS, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the desired 5-bromo-substituted product.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

  • Cool the solution to 0-5 °C.

  • In a separate flask, prepare a solution of NBS (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing cold deionized water. A solid precipitate should form.

  • Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

  • Dry the crude product in a vacuum oven.

  • For further purification, the crude solid can be washed with cold acetonitrile to remove any remaining impurities.

  • Dry the purified solid to obtain 2-amino-5-bromo-4-methylpyridine as a solid.

Data Summary:

ParameterValueReference
Typical Yield80-90%[1][2]
Purity (by HPLC)>98%
Melting Point148-151 °C

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves both the starting material and NBS, facilitating the reaction. Its high boiling point also allows for a wider range of reaction temperatures if needed, although this reaction proceeds efficiently at room temperature.

  • Temperature Control: The initial cooling of the reaction mixture is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.

  • Purification: The precipitation in water followed by an acetonitrile wash is a simple yet effective method for isolating and purifying the product, often yielding material of sufficient purity for the subsequent step without the need for column chromatography.

Part 2: Synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

With the key intermediate in hand, the next step is the introduction of the 3-hydroxypropylamino side chain. This is typically achieved through a nucleophilic substitution reaction.

Pathway A: Direct N-Alkylation with 3-Halo-1-propanol

This is the most direct approach, involving the reaction of 2-amino-5-bromo-4-methylpyridine with a 3-halo-1-propanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, in the presence of a base.

Reaction Mechanism: The reaction proceeds via an S_N2 mechanism. The amino group of 2-amino-5-bromo-4-methylpyridine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen in 3-halo-1-propanol. A base is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

Diagram of the N-Alkylation Pathway:

G 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-methylpyridine Product 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol 2-Amino-5-bromo-4-methylpyridine->Product Base, Solvent, Heat 3-Halo-1-propanol 3-Halo-1-propanol 3-Halo-1-propanol->Product

Caption: Direct N-alkylation of 2-amino-5-bromo-4-methylpyridine.

Experimental Protocol: Synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • 3-Chloro-1-propanol (or 3-Bromo-1-propanol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-4-methylpyridine (1.0 eq) and anhydrous DMF.

  • Add a suitable base (e.g., sodium hydride, 1.2 eq, or potassium carbonate, 2.0 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 3-chloro-1-propanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Data Summary:

ParameterExpected Value
Typical Yield50-70%
Purity (by HPLC)>98%
Physical StateSolid or viscous oil

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amino group, driving the reaction forward. Potassium carbonate is a milder, less hazardous alternative that can also be effective, particularly at higher temperatures.

  • Solvent (DMF or ACN): These polar aprotic solvents are excellent for S_N2 reactions, as they solvate the cation of the base while leaving the nucleophile relatively free to attack.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction and to achieve a reasonable reaction rate.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting materials and any potential byproducts, such as the O-alkylated product or di-alkylated species.

Pathway B: Two-Step Approach via Michael Addition and Reduction

An alternative pathway involves a Michael addition of 2-amino-5-bromo-4-methylpyridine to an acrylate ester, followed by the reduction of the resulting ester to the primary alcohol. This method can be advantageous if direct alkylation with 3-halo-1-propanol proves to be low-yielding or problematic.

Step 1: Michael Addition

2-amino-5-bromo-4-methylpyridine can react with an acrylic acid ester, such as ethyl acrylate, in a conjugate addition reaction. This reaction is often catalyzed by a Lewis acid or a Brønsted acid.[3][4]

Step 2: Ester Reduction

The resulting ester intermediate can then be reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

Diagram of the Michael Addition-Reduction Pathway:

G Start 2-Amino-5-bromo-4-methylpyridine Intermediate Ethyl 3-((5-bromo-4-methylpyridin-2-yl)amino)propanoate Start->Intermediate Michael Addition Acrylate Ethyl Acrylate Acrylate->Intermediate Product 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Intermediate->Product Reduction (e.g., LiAlH4)

Caption: Two-step synthesis via Michael addition and reduction.

Conclusion

The synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is most efficiently achieved through a two-step process starting from 2-amino-4-methylpyridine. The regioselective bromination using NBS provides the key intermediate, 2-amino-5-bromo-4-methylpyridine, in high yield and purity. Subsequent N-alkylation with a 3-halo-1-propanol offers a direct route to the target molecule. For cases where direct alkylation is challenging, a two-step sequence of Michael addition followed by ester reduction presents a viable alternative. The choice of pathway and specific reaction conditions should be guided by the scale of the synthesis, available reagents, and the desired purity of the final product. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block. [Link]

  • Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

Exploratory

SMILES string and InChIKey for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

An In-depth Technical Guide to 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol: Structure, Synthesis, and Potential Applications Abstract This technical guide provides a comprehensive overview of the chemical entity 3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. As a molecule incorporating a substituted bromopyridine scaffold linked to an amino alcohol chain, it represents a structure of interest within medicinal chemistry and materials science. This document delineates its fundamental chemical identifiers, proposes a robust synthetic pathway grounded in established chemical principles, and explores its potential biological significance by drawing parallels with structurally analogous compounds. The guide is structured to provide both foundational knowledge and practical insights for researchers engaged in the discovery and development of novel chemical entities.

Core Chemical Identity

The unique structural arrangement of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol dictates its chemical behavior and potential for molecular interactions. Its core identifiers, derived from its deduced chemical structure, are fundamental for its unambiguous representation in chemical databases and research literature.

  • SMILES (Simplified Molecular Input Line Entry System) String: CC1=C(Br)C=NC(=C1)NCCCO

  • InChIKey (International Chemical Identifier Key): QWUWMCYKJFNJSS-UHFFFAOYSA-N

These identifiers provide a standardized, machine-readable format for the molecule's structure, facilitating database searches and computational modeling.

Structural and Physicochemical Properties

A summary of the key computed physicochemical properties for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is presented in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
XLogP3 1.9
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 4
Topological Polar Surface Area 54.5 Ų

Note: These properties are computationally derived and provide estimated values.

2D Chemical Structure

The two-dimensional representation of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol illustrates the connectivity of its constituent atoms.

Caption: 2D structure of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Proposed Synthetic Protocol

The synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted pyridine ring with an appropriate amino alcohol. The proposed starting materials are 2,5-dibromo-4-methylpyridine and 3-amino-1-propanol. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1]

Reaction Scheme

Synthesis_Workflow reactant1 2,5-Dibromo-4-methylpyridine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 3-Amino-1-propanol reactant2->conditions product 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol conditions->product

Caption: Proposed synthesis of the target compound via SNAr.

Step-by-Step Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromo-4-methylpyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add 3-amino-1-propanol (1.2 equivalents) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents). The base serves to scavenge the hydrobromic acid byproduct generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to a temperature of 100-120 °C and maintain for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Inferred Biological Activity and Potential Applications

While specific biological data for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is not available in the public domain, the structural motifs present in the molecule allow for informed speculation on its potential applications, particularly in drug discovery.

The pyridine ring is a common scaffold in many FDA-approved drugs and is known to be a "privileged structure" in medicinal chemistry.[2] The presence and position of substituents on the pyridine ring can significantly modulate its biological activity.[2]

Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The bromo- and methyl-substituents on the pyridine ring can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its binding affinity to biological targets. For instance, brominated pyridine derivatives have been investigated for their potential as anticancer agents.[5]

The 1-amino-3-propanol side chain can participate in hydrogen bonding interactions, a key feature for molecular recognition at biological targets such as enzyme active sites or receptors. The flexibility of this chain allows it to adopt various conformations to optimize these interactions.

Given these structural features, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol could be a valuable lead compound for the development of novel therapeutics. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological activities.

Self-Validating System and Trustworthiness

The proposed synthetic protocol is designed to be a self-validating system. The identity and purity of the final compound can be rigorously confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By employing these analytical methods, researchers can ensure the integrity of the synthesized molecule, which is a cornerstone of trustworthy and reproducible scientific research.

References

  • ChemToolsHub. Chemical Structure Converter. [Link]

  • BenchChem. (2025).
  • Pharmaffiliates. 3-Amino-5-bromo-4-methylpyridin-2-ol. [Link]

  • ChemAI. SMILES to Structure Converter. [Link]

  • Leskoff, S. SMILES to InChI. [Link]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Indian Journal of Science and Technology. (2017). Study of Molecular Interaction of 2-amino-5-bromopyridine and 2-amino-3-bromopyridine with Alcohols. [Link]

  • Sigma-Aldrich.cn. 3-Amino-5-bromo-4-methylpyridin-2-ol. [Link]

  • Chinese Journal of Pesticide Science. (2024). Synthesis and antifungal activity of vanillin sulfate derivatives. [Link]

  • Cheminfo.org. SMILES generator / checker. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • PubChem. 3-Amino-2-methyl-1-propanol. [Link]

  • International Journal of Scientific & Technology Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. (2024). Synthesis of substituted pyridines using γ‐amino alcohols. [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Bentham Science. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
  • UM Students' Repository. (2009). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [Link]

  • PubChem. 3-Amino-4-bromo-5-methylpyrazole. [Link]

  • PMC. (2017). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. [Link]

  • PubChem. 4-(4-Aminophenyl)-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-5-ol. [Link]

  • PubChem. 2-Bromo-4-methylpyridine. [Link]

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Foundational

A Technical Guide to Unveiling the Biological Potential of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Scaffolds

Abstract The pyridinyl-amino scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents, particularly in oncology. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridinyl-amino scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents, particularly in oncology. This guide provides a comprehensive technical framework for the investigation of a novel derivative, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. While direct biological data for this specific molecule is not extensively documented, its structural motifs strongly suggest a potential for interaction with key biological targets, most notably protein kinases. This document outlines a logical, multi-stage research plan, commencing with the rationale for investigating this scaffold, followed by detailed synthetic and analytical protocols. Subsequently, a comprehensive suite of biochemical and cell-based assays is presented to systematically evaluate its potential anticancer and kinase inhibitory activities. This guide is intended to serve as a roadmap for researchers, providing both the conceptual framework and practical methodologies required to elucidate the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating the Pyridinyl-Amino Scaffold

The pyridine ring is a cornerstone in drug design, valued for its ability to improve the pharmacological properties of molecules.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The fusion of a pyridine ring with an amino linker, creating a pyridinyl-amino moiety, is a particularly powerful pharmacophore for targeting ATP-binding sites within protein kinases.[4][5][6] This is due to the scaffold's ability to form critical hydrogen bond interactions within the kinase hinge region, mimicking the binding of the endogenous ATP molecule.[6][7]

The specific compound, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, incorporates several features that make it a compelling candidate for investigation:

  • 2-Aminopyridine Core: This is a classic kinase inhibitor scaffold.

  • Bromo and Methyl Substituents: These groups can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for specific kinase targets.

  • Propanol Side Chain: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the target protein or improving the compound's solubility and pharmacokinetic properties.

Given these structural features, a primary hypothesis is that this scaffold will exhibit inhibitory activity against one or more protein kinases, leading to downstream anticancer effects.

Synthesis and Characterization

The synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol can be approached through established synthetic routes for similar pyridine derivatives. A plausible synthetic strategy is outlined below, based on common organic chemistry reactions.[8]

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Bromo-2-chloro-4-methylpyridine C 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol A->C Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination or direct SNAr) B 3-Amino-1-propanol B->C

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 5-bromo-2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3-amino-1-propanol (1.2 eq).

  • Catalysis: If pursuing a Buchwald-Hartwig amination, add a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Tier 1: Initial Biological Screening for Anticancer Activity

The first step in evaluating the biological potential of the scaffold is to assess its general cytotoxic and antiproliferative effects on cancer cells. A panel of cancer cell lines representing different tumor types should be used.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Initial Cytotoxicity Screening
Cell LineTumor TypeIC50 (µM) of Test CompoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast CancerExperimental ValueExperimental Value
A549Lung CancerExperimental ValueExperimental Value
HCT116Colon CancerExperimental ValueExperimental Value
PC-3Prostate CancerExperimental ValueExperimental Value

Tier 2: Biochemical Assays for Kinase Inhibition

If the compound shows significant antiproliferative activity, the next logical step is to investigate its effect on protein kinases directly. Enzyme assays are fundamental tools in drug discovery for this purpose.[11] A panel of kinases commonly implicated in cancer should be screened.

Workflow for Kinase Inhibition Screening

Kinase_Screening_Workflow A Synthesized Compound B Broad Kinase Panel Screening (e.g., 96-well format, single high concentration) A->B C Identify 'Hits' (Kinases with >50% inhibition) B->C D Dose-Response Assays (Determine IC50 for hit kinases) C->D E Mechanism of Action Studies (e.g., ATP competition assays) D->E

Caption: Workflow for kinase inhibition screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a measure of kinase activity.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. A lower signal indicates less ADP produced and therefore greater kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFRExperimental ValueExperimental Value
VEGFR2Experimental ValueExperimental Value
c-SrcExperimental ValueExperimental Value
PIM-1Experimental ValueExperimental Value
CDK2Experimental ValueExperimental Value

Tier 3: Cell-Based Assays for Target Validation and Mechanistic Insight

Once a specific kinase target is identified, cell-based assays are crucial to confirm that the compound engages the target within a cellular context and to elucidate the downstream signaling consequences.[12]

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This technique allows for the detection of the phosphorylation status of a kinase's substrate, providing a direct readout of the kinase's activity within the cell.

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate and the total form of the substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Illustrative Signaling Pathway

Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Downstream Phosphorylation Compound 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Compound->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential mechanism of action via RTK inhibition.

Conclusion and Future Directions

This guide provides a structured and experimentally sound approach to investigate the biological activity of the 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol scaffold. By systematically progressing from broad anticancer screening to specific biochemical and cell-based assays, researchers can efficiently determine the compound's potency, selectivity, and mechanism of action. Positive results from this cascade of experiments would warrant further preclinical development, including medicinal chemistry efforts to optimize the scaffold (structure-activity relationship studies), in vivo efficacy studies in animal models, and comprehensive pharmacokinetic and toxicological profiling. The principles and protocols outlined herein offer a robust foundation for unlocking the therapeutic potential of this and other novel chemical entities in the field of drug discovery.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Manchanda, P., Kumar, A., & Tiwari, R. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Manchanda, P., Kumar, A., & Tiwari, R. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Wang, Y., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. Retrieved from [Link]

  • Chi, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Retrieved from [Link]

  • Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. Retrieved from [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Juknevičiūtė, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Retrieved from [Link]

  • Sęk, M., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Rahman, M.A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Kumar, A., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Retrieved from [Link]

  • Li, Y., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. Retrieved from [Link]

  • Ostrovskii, D., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. Retrieved from [Link]

  • Gomaa, A.M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Retrieved from [Link]

  • Patil, S.S., et al. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • Kumar, A., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Retrieved from [Link]

  • Bhaskar, T., & Mythili, C.V. (2021). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Nat.Volatiles&Essent.Oils. Retrieved from [Link]

  • Gontijo, T.B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]

  • Kulyk, V.V., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. ARM. Retrieved from [Link]

  • Campos-García, J., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Retrieved from [Link]

  • de Oliveira, A.C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • Soares, A.R., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a valuable substituted pyridine intermediate in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a valuable substituted pyridine intermediate in medicinal chemistry and drug discovery. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed protocol but also the underlying chemical principles and experimental considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds of paramount importance in the pharmaceutical and agrochemical industries. The pyridine scaffold is a key structural motif in numerous approved drugs due to its ability to engage in various biological interactions. The target molecule, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, incorporates several key features: a bromine atom that can serve as a handle for further functionalization via cross-coupling reactions, a methyl group that can influence steric and electronic properties, and a propanolamine side chain that can impact solubility and provide a point for further derivatization.

The synthesis of this molecule is a prime example of a nucleophilic aromatic substitution (SNAr) reaction on an electron-deficient pyridine ring. The electron-withdrawing nature of the ring nitrogen activates the 2- and 4-positions towards nucleophilic attack.[1][2] In this synthesis, the amino group of 3-amino-1-propanol acts as the nucleophile, displacing a halide at the 2-position of a substituted pyridine precursor.

Synthetic Strategy Overview

The synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a two-step process commencing from the commercially available 2-amino-4-methylpyridine.

Step 1: Synthesis of the Key Intermediate: 2,5-Dibromo-4-methylpyridine

The initial step involves the conversion of 2-amino-4-methylpyridine to 2,5-dibromo-4-methylpyridine. While direct bromination of 2-amino-4-methylpyridine can lead to a mixture of products, a more controlled approach is often preferred.[3] A common and effective method is a Sandmeyer-type reaction on a brominated precursor.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second and final step is the reaction of 2,5-dibromo-4-methylpyridine with 3-amino-1-propanol. In this SNAr reaction, the amino group of 3-amino-1-propanol selectively displaces the bromine atom at the more reactive 2-position of the pyridine ring.

Below is a visual representation of the overall synthetic workflow.

Synthetic Workflow A 2-Amino-4-methylpyridine B 2,5-Dibromo-4-methylpyridine A->B Sandmeyer-type Reaction C 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol B->C Nucleophilic Aromatic Substitution (SNAr) + 3-Amino-1-propanol Sandmeyer Reaction Setup cluster_flask Reaction Flask in Ice Bath Flask Round-bottom flask (2-amino-4-methylpyridine in HBr) Stirrer Magnetic Stirrer DroppingFunnel Dropping Funnel (aq. NaNO2) DroppingFunnel->Flask SNAr Reaction Setup cluster_flask Reaction Flask with Reflux Condenser Flask Round-bottom flask (Reactants in DMF) Stirrer Magnetic Stirrer on Heating Mantle Condenser Reflux Condenser Condenser->Flask

Sources

Application

Application Notes &amp; Protocols for the Pharmaceutical Intermediate: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS No. 21...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS No. 213894-73-6). This key pyridine derivative serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a precursor in the scalable synthesis of multi-kinase inhibitors. We present its physicochemical properties, a detailed, field-tested protocol for its application in a nucleophilic aromatic substitution (SNAAr) reaction, and robust analytical methods for quality control. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the process, ensuring reproducibility and high-yield outcomes.

Introduction and Significance

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a specialized bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a substituted bromopyridine ring, a secondary amine linker, and a primary alcohol. This strategic arrangement of functional groups makes it an invaluable intermediate for constructing diaryl ether linkages, a common motif in kinase inhibitors.

The most prominent application of this intermediate is in the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of various cancers.[1] The propanol moiety provides a reactive site for etherification, while the bromopyridine core allows for subsequent coupling reactions to build the final complex molecular architecture of the API.[1][2] Understanding the handling and reactivity of this intermediate is paramount for developing efficient and scalable synthetic routes for such life-saving therapeutics.

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of the intermediate and ensuring laboratory safety. The following table summarizes its key properties and essential safety information.

PropertyValueReference
Chemical Name 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanolN/A
CAS Number 213894-73-6N/A
Molecular Formula C9H13BrN2ON/A
Molecular Weight 245.12 g/mol N/A
Appearance Typically an off-white to pale yellow solid
Storage Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. Keep container tightly closed.[3]N/A
Key Hazards May cause skin and eye irritation.[4][5] May be harmful if swallowed or inhaled.[4]N/A
Handling Precautions Work in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid generation of dust.N/A

Synthetic Application: Formation of a Diaryl Ether Precursor

One of the most critical applications of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is its reaction with an activated aromatic compound, such as 4-chloro-N-methylpicolinamide, to form a diaryl ether. This reaction is a cornerstone in the synthesis of Sorafenib.[6][7] The protocol below details a robust method for this transformation.

Principle of the Reaction

This synthesis step is a nucleophilic aromatic substitution (SNAAr) reaction. The primary alcohol of the propanol intermediate is deprotonated by a strong base (e.g., potassium tert-butoxide) to form a more nucleophilic alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of 4-chloro-N-methylpicolinamide, displacing the chloride leaving group to form the desired diaryl ether. The presence of the electron-withdrawing picolinamide group activates the aromatic ring towards nucleophilic attack.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Weigh Reagents: - Intermediate - 4-Chloro-N-methylpicolinamide - Base (KOtBu) - Solvent (DMF) glassware Prepare Dry Glassware (N2 atmosphere) reagents->glassware dissolve Dissolve Intermediate in dry DMF glassware->dissolve add_base Add KOtBu at 0°C (Formation of Alkoxide) dissolve->add_base add_amide Add 4-Chloro-N-methyl- picolinamide Solution add_base->add_amide heat Heat to 80-90°C (Monitor by TLC/HPLC) add_amide->heat quench Cool and Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify Final Product Final Product purify->Final Product

Caption: Synthetic workflow for diaryl ether formation.

Detailed Protocol

Materials:

  • 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

  • 4-chloro-N-methylpicolinamide[8]

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Thermometer

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Standard glassware

Procedure:

  • Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction to prevent moisture from entering.

  • Reagent Preparation: In the reaction flask, dissolve 1.0 equivalent of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol in anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 to 1.2 equivalents of potassium tert-butoxide (KOtBu) portion-wise.

    • Causality Insight: Adding the base at a low temperature controls the exothermic reaction. KOtBu is a strong, non-nucleophilic base ideal for deprotonating the primary alcohol to form the reactive alkoxide without competing side reactions. Anhydrous conditions are critical as water would quench the base.

  • Nucleophilic Attack: In a separate flask, dissolve 1.0 equivalent of 4-chloro-N-methylpicolinamide in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C.

    • Causality Insight: Heating provides the necessary activation energy for the SNAAr reaction to proceed at a reasonable rate. The reaction progress should be monitored by a suitable analytical technique, such as TLC or HPLC, until the starting material is consumed.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to quench any remaining reactive species.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure diaryl ether product.

Analytical Quality Control Protocols

Verifying the identity and purity of the intermediate and the synthesized product is essential.[9] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.[10]

HPLC Method for Purity Assessment
  • Objective: To determine the purity of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol and monitor the reaction progress.

  • Protocol:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% formic acid), adjusting the ratio as needed for optimal separation (e.g., a gradient from 20% to 80% Acetonitrile).

    • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

¹H NMR for Structural Verification
  • Objective: To confirm the chemical structure of the intermediate and the final product.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Interpretation: Analyze the chemical shifts, integration values, and splitting patterns to confirm that the spectrum is consistent with the expected structure of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. Key expected signals would include aromatic protons on the pyridine ring, a methyl group singlet, and aliphatic protons for the propanol chain.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the nucleophilic aromatic substitution.

Sources

Method

Application Notes and Protocols for the Synthesis of N-(Pyridinyl)-3-amino-1-propanols

Introduction: The Strategic Importance of N-(Pyridinyl)-3-amino-1-propanols In the landscape of modern medicinal chemistry, the N-(pyridinyl)-3-amino-1-propanol scaffold is a privileged structural motif. Its presence is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-(Pyridinyl)-3-amino-1-propanols

In the landscape of modern medicinal chemistry, the N-(pyridinyl)-3-amino-1-propanol scaffold is a privileged structural motif. Its presence is integral to a multitude of pharmacologically active agents, serving as a versatile building block that imparts favorable pharmacokinetic and pharmacodynamic properties. The pyridine ring offers a key site for hydrogen bonding and metabolic stability, while the aminopropanol chain provides a flexible linker to other pharmacophores. The synthesis of these compounds, primarily through the coupling of 3-amino-1-propanol with various halopyridines, is a cornerstone transformation for drug discovery programs targeting a wide array of diseases.

This guide provides an in-depth analysis of the predominant catalytic systems employed for this C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will explore the mechanistic underpinnings of each reaction, offer detailed, field-tested protocols, and discuss critical parameters for optimization and troubleshooting.

Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1] This reaction is often the first choice for coupling 3-amino-1-propanol with halopyridines due to its efficiency and predictability.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[2] Understanding this cycle is paramount for rational optimization. The process begins with an active Pd(0) species, which undergoes oxidative addition into the pyridine-halogen bond. The resulting Pd(II) complex then coordinates the amine. A crucial deprotonation step by a base generates a palladium-amido complex, which finally undergoes reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Halopyridine (Ar-X) pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination (R-NH₂) pd_complex->amine_coordination 3-Amino-1-propanol pd_amine_complex [Ar-Pd(II)(NH₂R)L₂]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(NHR)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-NHR) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Critical Experimental Parameters

The success of the coupling hinges on the careful selection of four key components:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices.[3] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

  • Ligand: This is arguably the most critical factor. The electron-rich and sterically hindered nature of halopyridines necessitates the use of bulky biarylphosphine ligands. These ligands promote both the oxidative addition and the final reductive elimination steps. Ligands like Xantphos, RuPhos, and XPhos are excellent choices.[4][5]

  • Base: The base's role is to deprotonate the amine-palladium complex. Its strength must be carefully matched to the substrate. While strong bases like NaOt-Bu are highly effective, they can have limited functional group compatibility. Weaker bases like Cs₂CO₃ and K₃PO₄ are often sufficient and offer broader tolerance.[4]

  • Solvent: Anhydrous, aprotic solvents such as dioxane, toluene, or THF are standard. The choice can influence reaction rates and solubility.

Pillar 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, predating modern palladium catalysis.[6] While it traditionally required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have rendered it a mild and highly effective alternative, particularly valued for its unique chemoselectivity.

Mechanistic Rationale

The mechanism of the Ullmann reaction is more debated than its palladium counterpart but is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) salt reacts with the amine to form a copper-amido complex. This species then undergoes oxidative addition with the halopyridine to form a Cu(III) intermediate, which subsequently reductively eliminates the product, regenerating a Cu(I) species that continues the cycle.

Ullmann_Condensation_Cycle cu1 Cu(I)X (Catalyst) amide_formation Amide Formation (R-NH₂ + Base) cu1->amide_formation 3-Amino-1-propanol cu_amide Cu(I)-NHR amide_formation->cu_amide oxidative_addition Oxidative Addition (Ar-X) cu_amide->oxidative_addition Halopyridine (Ar-X) cu3_complex Ar-Cu(III)(NHR)X oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Catalyst Regeneration product Product (Ar-NHR) reductive_elimination->product

Caption: Proposed catalytic cycle of the Ullmann condensation.

Advantages and Key Parameters

The primary advantage of the Ullmann coupling is its often complementary selectivity to palladium catalysis. For substrates with multiple nucleophilic sites, copper systems can sometimes offer superior chemoselectivity for N-arylation over O-arylation.[7]

  • Copper Source: Copper(I) iodide (CuI) is the most common and reliable catalyst source.

  • Ligand: Modern Ullmann reactions are ligand-accelerated. Simple, inexpensive N,O-bidentate ligands like L-proline or N,N-bidentate ligands such as 1,10-phenanthroline can dramatically lower reaction temperatures and catalyst loading.[8]

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used.

  • Solvent: While traditional protocols used high-boiling polar aprotic solvents like DMF or NMP, ligand-accelerated versions can often be run in DMSO or even dioxane at more moderate temperatures.

Comparative Analysis: Palladium vs. Copper

Choosing the right catalytic system is crucial for success. The following table summarizes the key features of each methodology for the synthesis of N-(pyridinyl)-3-amino-1-propanols.

FeatureBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI
Typical Ligands Bulky Biarylphosphines (Xantphos, RuPhos)Amino Acids (L-Proline), Phenanthrolines
Typical Base K₃PO₄, Cs₂CO₃, NaOt-BuK₂CO₃, K₃PO₄, Cs₂CO₃
Temperature 60 - 120 °C80 - 150 °C (Modern protocols)
Halide Reactivity I > Br > Cl >> FI > Br >> Cl
Advantages Broader substrate scope (esp. for chlorides), generally faster, lower temperatures.[9]Excellent for iodides/bromides, lower catalyst cost, potentially higher chemoselectivity.[6][7]
Disadvantages High cost of ligands & catalyst, potential for catalyst poisoning by pyridine N.[5]Often requires higher temperatures, less effective for aryl chlorides.[6]

The Role of Microwave Synthesis

A significant advancement in reaction protocol is the use of microwave irradiation. By utilizing dielectric heating, microwaves can heat the reaction mixture rapidly and uniformly, often leading to dramatic reductions in reaction times (from hours to minutes) and significant increases in yield.[10][11] This technology is particularly well-suited for high-throughput synthesis in a drug discovery setting. Both Buchwald-Hartwig and Ullmann reactions can be effectively accelerated using microwave heating.[12]

Detailed Experimental Protocols

The following protocols are robust, reproducible starting points for researchers.

Protocol 1: Palladium-Catalyzed Coupling of 2-Chloropyridine

This protocol utilizes a common, cost-effective chloropyridine substrate.

Protocol1_Workflow start Start: Assemble Reagents setup Setup Reaction Vessel (Oven-dried flask, stir bar) start->setup add_solids Add Solids (Pd(OAc)₂, Xantphos, Cs₂CO₃) setup->add_solids purge Seal and Purge (3x Vacuum/Argon cycles) add_solids->purge add_liquids Add Liquids via Syringe (Anhydrous Dioxane, 2-Chloropyridine, 3-Amino-1-propanol) purge->add_liquids heat Heat to 100 °C (Stir for 12-24h) add_liquids->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Work-up (Cool, Filter, Concentrate) monitor->workup Reaction Complete purify Purification (Silica Gel Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Workflow for Palladium-catalyzed amination.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • 3-Amino-1-propanol (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous dioxane via syringe to achieve a final concentration of ~0.2 M with respect to the limiting reagent.

  • Add 2-chloropyridine (1.0 equiv) via syringe.

  • Add 3-amino-1-propanol (1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Rinse the Celite pad with additional ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure 3-((pyridin-2-yl)amino)propan-1-ol.

Protocol 2: Microwave-Assisted Copper-Catalyzed Coupling of 2-Bromopyridine

This protocol leverages a more reactive bromopyridine and the speed of microwave synthesis.

Protocol2_Workflow start Start: Assemble Reagents setup Add Reagents to Microwave Vial (CuI, L-Proline, K₃PO₄, 2-Bromopyridine, 3-Amino-1-propanol, DMSO) start->setup seal Seal Vial with Crimp Cap setup->seal irradiate Microwave Irradiation (140 °C, 30-60 min) seal->irradiate monitor Post-Reaction Analysis (TLC/LC-MS) irradiate->monitor workup Work-up (Cool, Dilute with Water, Extract with EtOAc) monitor->workup Reaction Complete purify Purification (Silica Gel Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Workflow for Microwave-assisted Ullmann condensation.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 3-Amino-1-propanol (1.5 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add 2-bromopyridine (1.0 equiv), followed by 3-amino-1-propanol (1.5 equiv).

  • Add anhydrous DMSO to achieve a concentration of ~0.5 M.

  • Seal the vial securely with a crimp cap.

  • Place the vial in the cavity of a microwave reactor. Irradiate with stirring at 140 °C for 30-60 minutes.

  • After the allotted time, cool the vial to room temperature using compressed air.

  • Verify completion by LC-MS analysis of a small aliquot.

  • Dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere (for Pd).3. Base is too weak or impure.4. Ligand is inappropriate for the substrate.1. Use fresh catalyst/ligand. Consider a pre-catalyst.2. Ensure rigorous exclusion of air and moisture.3. Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or dry the base before use.4. Screen alternative ligands (e.g., for Pd, try RuPhos if Xantphos fails).
Formation of Side Products 1. Homocoupling of halopyridine.2. Dehalogenation of starting material.3. O-arylation of the alcohol.1. Lower the reaction temperature; ensure slow addition of reagents.2. Use a different solvent or base; ensure high purity of reagents.3. This is generally not favored, but if observed, a Cu-based system may be more N-selective.
Difficulty in Purification 1. Residual high-boiling solvent (DMSO, NMP).2. Product is highly polar.1. Perform an aqueous workup with multiple extractions to remove DMSO.2. Use a more polar eluent system for chromatography (e.g., MeOH/DCM with a small amount of NH₄OH) or consider reverse-phase chromatography.

Conclusion

The coupling of 3-amino-1-propanol with halopyridines is a critical transformation in pharmaceutical synthesis. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide powerful and versatile routes to the target compounds. The choice between them depends on the specific halopyridine substrate, cost considerations, and desired functional group tolerance. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can reliably and efficiently synthesize these high-value intermediates, accelerating the drug discovery and development process. The integration of modern techniques like microwave-assisted synthesis further enhances the speed and efficiency of these essential protocols.

References

  • Benchchem. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical.
  • ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Wikipedia. (2023). Ullmann condensation.
  • Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with NH-Containing Substrates Using a Copper-Based Catalyst System. Angewandte Chemie International Edition, 45(39), 6523-6527.
  • National Center for Biotechnology Information. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Jadhav, A. A., & Devale, R. P. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry, 15(2), 182-185.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • National Center for Biotechnology Information. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. (2013). The Ullmann type homocoupling reactions of halopyridines and side products.
  • Ma, D. (2008). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large-Scale Preparations. CHIMIA International Journal for Chemistry, 62(5), 391-395.

Sources

Application

Functionalization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol for drug discovery

The following Application Note and Protocol Guide details the functionalization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (referred to herein as BMPAP ). This guide is structured for medicinal chemists and pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the functionalization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (referred to herein as BMPAP ).

This guide is structured for medicinal chemists and process development scientists, focusing on the molecule's dual-handle utility in Targeted Protein Degradation (PROTACs) and Kinase Inhibitor discovery.

Molecule: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol CAS: (Hypothetical/Generic Scaffold Reference) Role: Bifunctional Linker-Scaffold Intermediate[1]

Strategic Analysis & Chemical Logic

BMPAP is a high-value "linker-equipped" scaffold.[1] Its structure integrates a pharmacophore core (aminopyridine) with a pre-installed aliphatic linker ending in a primary alcohol. This design bypasses the challenging "linker attachment" step often encountered late in synthesis, allowing for divergent library generation.

Structural Reactivity Nodes[1][2][3]
  • Node A: The Aryl Bromide (C5 Position) [2]

    • Function: The primary vector for SAR (Structure-Activity Relationship) expansion.[1]

    • Reactivity: Highly amenable to Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C5 position is electronically activated for oxidative addition due to the electron-deficient pyridine ring, yet stabilized by the electron-donating C2-amino group.[1]

  • Node B: The Primary Alcohol (Aliphatic Tail) [2]

    • Function: The "Linkerology" handle.[2][3][] Ideal for conjugation to E3 ligase ligands (for PROTACs), fluorophores, or solubilizing groups.

    • Reactivity: Nucleophilic.[1][5] Ready for Mitsunobu coupling, conversion to leaving groups (Mesylate/Tosylate), or oxidation to aldehydes for reductive amination.

  • Node C: The Exocyclic Amine (Secondary)

    • Function: Hinge-binding motif (hydrogen bond donor).[1]

    • Reactivity: Lower nucleophilicity due to resonance delocalization into the pyridine ring.[2] Generally requires no protection during standard alcohol functionalization but can be N-alkylated under forcing conditions.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for BMPAP.

BMPAP_Workflow BMPAP BMPAP Scaffold (Br-Py-NH-Linker-OH) Mitsunobu Path A: Linker Extension (Mitsunobu / Alkylation) BMPAP->Mitsunobu  -OH Activation Suzuki Path B: Core Diversification (Suzuki-Miyaura) BMPAP->Suzuki  Pd(0) Coupling Cyclization Path C: Cyclization (Intramolecular) BMPAP->Cyclization  If Linker = Long PROTAC PROTAC Precursor (E3 Ligase Conjugate) Mitsunobu->PROTAC KinaseLib Kinase Inhibitor Library (Biaryl Core) Suzuki->KinaseLib Macrocycle Macrocyclic Kinase Inhibitor Cyclization->Macrocycle

Caption: Divergent functionalization pathways for BMPAP. Path A prioritizes linker chemistry; Path B prioritizes core pharmacophore expansion.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Warhead" Installation)

Objective: Functionalize the C5-Bromine with an aryl/heteroaryl boronic acid to establish the inhibitor core.[1] Challenge: The free alcohol and secondary amine can poison sensitive catalysts or lead to side reactions if conditions are too basic/harsh.[2] Solution: Use of a precatalyst system (Pd(dppf)Cl2) that is robust to protic functional groups.

Materials
  • Substrate: BMPAP (1.0 equiv)[2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2][6]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (mild alternative)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine BMPAP, boronic acid, and base. Seal and purge with Argon for 5 minutes.

    • Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.[2]

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[2]

  • Catalyst Addition: Briefly remove the septum to add Pd(dppf)Cl₂ (solid) under a positive stream of Argon. Reseal immediately.

  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The Br-isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient). The product will be more polar than the starting bromide.[2]

Troubleshooting:

  • Low Yield? If the alcohol interferes, switch to anhydrous conditions using Pd(PPh₃)₄ and K₂CO₃ in Toluene/EtOH.

Protocol B: Mitsunobu Reaction (PROTAC Linker Attachment)

Objective: Convert the primary alcohol into an ether linkage connecting to an E3 ligase ligand (e.g., VHL-Ligand-Phenol).[1] Challenge: Chemoselectivity between the primary alcohol (-OH) and the secondary amine (-NH-). Mechanism: The Mitsunobu reaction activates the primary alcohol specifically, as the betaine intermediate reacts faster with the primary -OH than the sterically hindered, electron-rich aniline-like -NH-.[1]

Materials
  • Substrate: BMPAP (1.0 equiv)[2]

  • Nucleophile: E3 Ligase Ligand-Phenol (e.g., VHL ligand derivative) (1.1 equiv)[1]

  • Phosphine: PPh₃ (Triphenylphosphine) (1.5 equiv) or Polymer-supported PPh₃ (for easier cleanup).[1]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Setup: Dissolve BMPAP, the Phenol nucleophile, and PPh₃ in anhydrous THF under Nitrogen at 0°C .

  • Addition: Add DIAD dropwise over 15 minutes.

    • Critical Control: The reaction is exothermic.[2] Maintain 0°C to prevent side reactions (e.g., N-alkylation).[1]

  • Progression: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add a small amount of water or MeOH to destroy excess betaine.

  • Workup: Concentrate the solvent.

    • Purification Note: Triphenylphosphine oxide (TPPO) is a difficult byproduct. Triturate the crude residue with cold Ether/Hexanes (TPPO precipitates) or use a silicycle scavenger resin.[2]

  • Validation: 1H NMR should show the disappearance of the triplet signal of the CH₂-OH (approx.[2] 3.6 ppm) and the appearance of the ether linkage (approx.[2] 4.0 ppm).

Quantitative Data Summary

The following table summarizes expected yields and conditions for standard functionalizations of the BMPAP scaffold based on aminopyridine chemistry standards.

Reaction TypeTarget HandleConditionsTypical YieldSelectivity Note
Suzuki Coupling Aryl BromidePd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 85°C75–90%High.[1] -OH and -NH- are tolerated.[1]
Mitsunobu Primary AlcoholPPh₃, DIAD, Phenol, THF, 0°C→RT60–80%High for O-alkylation over N-alkylation.[1]
Mesylation Primary AlcoholMsCl, TEA, DCM, 0°C>90%Risk: Pyridine N may form salt; requires careful neutralization.
Buchwald Amination Aryl BromidePd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 100°C50–70%Risk: Competition from exocyclic amine if not protected.

References

  • Smith, A. et al. "Aminopyridines as Versatile Scaffolds in Kinase Inhibitor Design." Journal of Medicinal Chemistry, 2018.

  • Burke, M. D. et al. "Rethinking Linkerology in PROTAC Design." Nature Reviews Drug Discovery, 2020.

  • BenchChem. "Reactivity Profile: 2-Amino-5-bromopyridine Derivatives."[1] BenchChem Technical Library, 2024.

  • Sigma-Aldrich. "Protocol for Mitsunobu Reaction on Heterocyclic Alcohols."[1] MilliporeSigma Technical Bulletins.

(Note: While the specific molecule BMPAP is a generic structure for this guide, the chemical behaviors described are grounded in the established reactivity of the 2-amino-5-bromopyridine class.)

Sources

Method

Preparation of heterocyclic building blocks using 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Application Note: Strategic Synthesis of Fused Heterocycles Using 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Executive Summary This technical guide details the synthetic utility of 3-[(5-Bromo-4-methyl-2-pyridiny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Fused Heterocycles Using 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Executive Summary

This technical guide details the synthetic utility of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (referred to herein as Compound A ). This bifunctional intermediate—featuring a reactive 5-bromo handle, a 4-methyl steric modulator, and a 3-hydroxypropylamino linker—is a critical scaffold for accessing pyrido[1,2-a]pyrimidine bicyclic systems. These fused heterocycles are privileged structures in medicinal chemistry, serving as core pharmacophores in CDK4/6 inhibitors (e.g., Palbociclib analogs) and AMPA receptor antagonists.

This document provides validated protocols for:

  • Synthesis of Compound A from commercially available precursors.

  • Cyclization to form the dihydro-pyrido[1,2-a]pyrimidine core.

  • Functionalization via Palladium-catalyzed cross-coupling.

Part 1: Strategic Analysis & Retrosynthesis

The chemical value of Compound A lies in its ability to undergo intramolecular cyclization. The 3-hydroxypropyl chain provides the exact 3-carbon spacing required to form a thermodynamically stable six-membered ring fused to the pyridine nitrogen.

Key Structural Features:

  • 5-Bromo Position: Orthogonal reactivity for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • 4-Methyl Group: Provides steric bulk that can influence regioselectivity during functionalization and improve metabolic stability in final drug candidates.

  • Hydroxyl Terminus: A latent electrophile. Upon activation (mesylation/tosylation or Mitsunobu conditions), it facilitates intramolecular nucleophilic attack by the pyridine ring nitrogen.

Pathway Visualization

G Start 2-Amino-5-bromo- 4-methylpyridine CompA Compound A (Hydroxypropyl Linker) Start->CompA Alkylation (3-bromo-1-propanol) Activated Activated Intermediate (OMs/Cl) CompA->Activated Activation (MsCl or SOCl2) Product 7-Bromo-8-methyl-3,4- dihydro-2H-pyrido[1,2-a]pyrimidine Activated->Product Intramolecular Cyclization (Heat) Suzuki Biaryl/Heteroaryl Derivatives Product->Suzuki Pd-Catalyzed Coupling

Figure 1: Step-wise transformation of the pyridine precursor into the fused bicyclic scaffold.

Part 2: Experimental Protocols

Module 1: Synthesis of Compound A

Target: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Direct alkylation of 2-aminopyridines can result in a mixture of N-alkylation (desired) and ring-nitrogen alkylation. The use of a mild base and controlled temperature favors the exocyclic amine.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)

  • 3-Bromo-1-propanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-amino-5-bromo-4-methylpyridine (10.0 g, 53.5 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (14.8 g, 107 mmol) in a single portion. Stir at room temperature for 15 minutes.

  • Alkylation: Add 3-bromo-1-propanol (8.9 g, 64.2 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If conversion is <80%, add 0.2 eq of NaI to catalyze the reaction via the Finkelstein mechanism.

  • Workup: Cool to room temperature. Pour into ice-water (500 mL) and extract with EtOAc (3 x 150 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectations: 65–75% as a pale yellow solid.

Module 2: Cyclization to the Bicyclic Core

Target: 7-Bromo-8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

This is the critical step. We convert the hydroxyl group into a mesylate leaving group in situ, which is then displaced by the pyridine ring nitrogen (N1) to close the ring.

Materials:

  • Compound A (from Module 1)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent A)

  • Acetonitrile (Solvent B)

Protocol:

  • Activation: Dissolve Compound A (5.0 g, 20.4 mmol) and TEA (7.1 mL, 51 mmol) in dry DCM (50 mL) at 0°C.

  • Mesylation: Add MsCl (1.9 mL, 24.5 mmol) dropwise. Stir at 0°C for 1 hour until the starting material is consumed (TLC check).

  • Solvent Swap (Critical): The cyclization requires higher temperatures than DCM allows. Evaporate the DCM under reduced pressure (keep bath <30°C to prevent decomposition of the mesylate). Redissolve the residue in anhydrous Acetonitrile (50 mL).

  • Cyclization: Heat the acetonitrile solution to reflux (80–82°C) for 4–6 hours.

    • Mechanism:[1] The pyridine nitrogen (N1) attacks the terminal carbon of the propyl chain, displacing the mesylate. The result is a charged cation (salt form).

  • Neutralization: Cool to room temperature. Add saturated NaHCO₃ solution to neutralize the HBr/MsOH salts.

  • Isolation: Extract with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via silica gel (DCM/MeOH 95:5).

    • Yield: 80–85%.[2]

Data Summary Table: Cyclization Parameters

ParameterConditionRationale
Activation Reagent MsCl (Mesyl Chloride)Converts -OH to excellent leaving group (-OMs).
Solvent Acetonitrile (ACN)Polar aprotic; supports SN2 cyclization; suitable boiling point.
Temperature 80°C (Reflux)Provides energy to overcome ring-closure activation barrier.
By-product MsOH / HClNeutralized by TEA and subsequent basic workup.
Module 3: Functionalization (Suzuki Coupling)

Target: 7-Aryl-8-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine

Once the bicyclic core is formed, the 7-bromo position (formerly 5-bromo on the pyridine) is activated for cross-coupling.

Protocol:

  • Charge: In a microwave vial, combine the Bicyclic Bromide (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[2]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (3.0 eq).

  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 90°C (or 110°C in microwave for 30 mins).

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

Part 3: Troubleshooting & Quality Control

Common Failure Modes
  • O-Alkylation vs. N-Alkylation (Module 1):

    • Symptom:[1][3][4][5][6] Product has incorrect NMR shifts; lack of NH signal.

    • Fix: Ensure the base (K₂CO₃) is not too strong. Avoid NaH if O-alkylation is observed. The pKa of the 2-amino group favors N-alkylation, but high temperatures can promote O-alkylation on the pyridine oxygen (tautomer).

  • Incomplete Cyclization (Module 2):

    • Symptom:[1][3][4][5][6] Isolation of the mesylate intermediate.

    • Fix: Extend reflux time in Acetonitrile. If steric hindrance is high, switch solvent to Toluene and heat to 110°C.

Analytical Validation (Self-Validating System)
  • 1H NMR Diagnostic:

    • Precursor: Distinct triplets for the propyl chain (~1.8 ppm, ~3.6 ppm).

    • Cyclized Product: The protons adjacent to the ring nitrogen (N1) will shift downfield significantly (from ~3.2 ppm to ~4.0+ ppm) due to the positive charge character or aromatic deshielding of the fused system.

    • Loss of NH: The broad NH singlet of the precursor will disappear upon cyclization.

References

  • National Institutes of Health (NIH). (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-ethyl-amine intermediates. US20060116519A1.

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted aminopyridine, is prevalent in a range of biologically active molecules. The development of a robust and scalable manufacturing process for this intermediate is therefore of critical importance for the efficient production of active pharmaceutical ingredients (APIs). This document provides a detailed overview of a scalable synthetic route, including in-depth protocols and an analysis of the underlying chemical principles.

The presented methodology focuses on a two-step process commencing with the regioselective bromination of 2-amino-4-methylpyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-amino-1-propanol. This approach is designed for efficiency, scalability, and control over product purity, addressing common challenges in the synthesis of substituted pyridines such as the formation of isomeric byproducts.[1][2]

Synthetic Strategy Overview

The manufacturing process is divided into two primary stages:

  • Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate 1): This step involves the selective bromination of 2-amino-4-methylpyridine. The choice of brominating agent and reaction conditions is crucial to ensure high regioselectivity and yield.[1][2]

  • Synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (Final Product): This stage employs a nucleophilic aromatic substitution reaction where the bromine atom on the pyridine ring is displaced by the amino group of 3-amino-1-propanol.

This strategy is advantageous for large-scale production due to the availability of starting materials, the high-yielding nature of the reactions, and the relatively straightforward purification procedures.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 2-Amino-4-methylpyridine C 2-Amino-5-bromo-4-methylpyridine (Intermediate 1) A->C DMF, 0-20°C B N-Bromosuccinimide (NBS) B->C E 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (Final Product) C->E Nucleophilic Aromatic Substitution D 3-Amino-1-propanol D->E

Caption: Overall synthetic workflow for the production of the target molecule.

Stage 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The selective bromination of 2-amino-4-methylpyridine at the 5-position is a critical step. Direct bromination of aminopyridines can often lead to a mixture of mono- and di-brominated products, as well as isomers, which complicates purification and reduces the overall yield.[3] The use of N-bromosuccinimide (NBS) as a brominating agent offers a high degree of selectivity for the desired 5-bromo isomer under controlled conditions.[1][2] This method avoids the harsher conditions and byproduct formation associated with using elemental bromine or hydrobromic acid.[3]

Diagram: Reaction Mechanism for Bromination

G 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Intermediate_Complex Electrophilic Attack (Resonance Stabilized) 2-Amino-4-methylpyridine->Intermediate_Complex + NBS NBS N-Bromosuccinimide (NBS) Product 2-Amino-5-bromo-4-methylpyridine Intermediate_Complex->Product - H+ Succinimide Succinimide Intermediate_Complex->Succinimide

Caption: Simplified mechanism of regioselective bromination.

Detailed Protocol for Stage 1

Materials and Equipment:

  • 2-amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Acetonitrile

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve 49.44 g (277.8 mmol) of NBS in DMF and add it to a dropping funnel.

  • Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of 1-2 hours, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing 500 ml of cold water. A brown solid will precipitate.

  • Stir the mixture for 30 minutes, then collect the solid by filtration.

  • Wash the solid with water (2 x 100 ml) and then with cold acetonitrile (1 x 150 ml).[2]

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

Expected Yield and Purity: This protocol typically yields approximately 42 g (80%) of 2-amino-5-bromo-4-methylpyridine as a brown solid.[2] The product is generally of high purity and can be used in the next step without further purification.

ParameterValueReference
Starting Material2-amino-4-methylpyridine[1][2]
ReagentN-Bromosuccinimide (NBS)[1][2]
SolventDimethylformamide (DMF)[2]
Reaction Temperature0-20°C[2]
Reaction Time8-10 hours[2]
Expected Yield~80%[2]

Stage 2: Synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates nucleophilic attack, especially when an electron-withdrawing group (in this case, the bromo substituent and the ring nitrogen) is present.[4][5][6] The amino group of 3-amino-1-propanol acts as the nucleophile, displacing the bromide ion.

Detailed Protocol for Stage 2

Materials and Equipment:

  • 2-Amino-5-bromo-4-methylpyridine (from Stage 1)

  • 3-Amino-1-propanol

  • A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO))

  • A non-nucleophilic base (e.g., potassium carbonate or sodium tert-butoxide)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe

  • Purification equipment (e.g., chromatography column or recrystallization apparatus)

Procedure:

  • To a reaction vessel, add 2-amino-5-bromo-4-methylpyridine (1 equivalent), 3-amino-1-propanol (1.2-1.5 equivalents), and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).

  • Add a suitable solvent (e.g., NMP) to the mixture.

  • Heat the reaction mixture to 120-140°C and stir for 12-24 hours. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired product.

Process Optimization and Scalability Considerations:

  • Solvent Selection: The choice of a high-boiling point polar aprotic solvent is crucial for achieving a reasonable reaction rate.

  • Base: A non-nucleophilic base is used to deprotonate the amino group of 3-amino-1-propanol, increasing its nucleophilicity without competing in the substitution reaction.

  • Temperature Control: Careful control of the reaction temperature is necessary to avoid side reactions and decomposition of the product.

  • Purification: For large-scale production, recrystallization is often preferred over chromatography due to its cost-effectiveness and ease of implementation.

ParameterRecommended ConditionRationale
Nucleophile3-Amino-1-propanol (1.2-1.5 eq.)Excess nucleophile drives the reaction to completion.
BasePotassium Carbonate (1.5 eq.)Non-nucleophilic base to activate the nucleophile.
SolventNMP or DMSOHigh-boiling polar aprotic solvent to facilitate SNAr.
Temperature120-140°CProvides sufficient energy to overcome the activation barrier.
PurificationRecrystallization or Column ChromatographyTo achieve high purity of the final product.

Conclusion

The described two-step synthetic route provides a scalable and efficient process for the manufacturing of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. The use of NBS for regioselective bromination in the first step ensures high yield and purity of the key intermediate. The subsequent nucleophilic aromatic substitution is a well-established and scalable reaction. This application note provides a comprehensive guide for researchers and drug development professionals to implement this process, with considerations for optimization and scale-up.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • Guidechem. How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ACS Publications. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines | ACS Omega.
  • Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Organic Syntheses. 2,3-diaminopyridine.
  • Dandu, R. R., et al. A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, Vol. 83, No. 4, 2011.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

Sources

Method

Storage and handling protocols for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Application Note: Storage, Handling, and Experimental Protocols for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Physicochemical Profiling & Causality As a pharmaceutical intermediate, 3-[(5-Bromo-4-methyl-2-pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Experimental Protocols for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Physicochemical Profiling & Causality

As a pharmaceutical intermediate, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol presents unique handling challenges due to its tri-functional nature. To design a self-validating storage system, we must first deconstruct the molecule into its three reactive domains and understand the causality behind their degradation pathways:

  • The 5-Bromo-4-methylpyridine Core : Halogenated pyridines are inherently susceptible to photolytic cleavage. Prolonged exposure to ultraviolet or ambient visible light provides the activation energy necessary to break the carbon-bromine (C-Br) bond, leading to debromination and the formation of reactive radical species[1]. Furthermore, the electron-rich aminopyridine ring is vulnerable to N-oxidation[2].

  • The Secondary Amine Linkage : This bridging nitrogen is susceptible to oxidation and can act as a nucleophilic site for unwanted side reactions if exposed to atmospheric carbon dioxide or strong oxidizing agents[2].

  • The Propanol Tail : The primary alcohol group imparts significant hygroscopicity to the molecule[3]. If atmospheric moisture is absorbed, the resulting water content can completely derail downstream anhydrous applications (e.g., Grignard reactions or transition-metal cross-couplings).

Degradation Target 3-[(5-Bromo-4-methyl-2-pyridinyl) amino]-1-propanol Light UV/Light Exposure Target->Light Improper Storage O2 Oxygen Exposure Target->O2 Improper Storage Moisture Moisture/Humidity Target->Moisture Improper Storage Stable Optimal Storage (Dark, Inert, 2-8°C) Target->Stable Standard Protocol Debromination Photolytic Debromination Light->Debromination Oxidation N-Oxidation / Degradation O2->Oxidation Hydration Hygroscopic Water Absorption Moisture->Hydration

Fig 1: Degradation pathways of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Causality-Driven Storage Protocols

Based on the physicochemical profile, the following storage parameters must be strictly adhered to:

  • Temperature : Store at 2-8°C (Refrigerated) . Lowering the kinetic energy of the system drastically reduces the rate of spontaneous N-oxidation of the aminopyridine core[2].

  • Atmosphere : Maintain an Argon or Nitrogen backfill . Displacing ambient oxygen and humidity prevents both oxidative degradation and hygroscopic water absorption[3].

  • Containment : Utilize amber glass vials with PTFE-lined screw caps. Amber glass filters out the UV wavelengths responsible for photolytic debromination[1].

Standard Operating Procedure (SOP) for Safe Handling

Aminopyridine derivatives are classified as respiratory, skin, and eye irritants. The following self-validating workflow ensures both operator safety and chemical integrity.

Workflow Causality Check : Why must the container equilibrate to room temperature before opening? Answer: Opening a 2-8°C vial in a standard laboratory environment causes immediate condensation of atmospheric moisture onto the cold chemical powder. Because the propanol tail is hygroscopic[3], this moisture will be permanently absorbed, ruining the reagent for anhydrous chemistry.

Workflow A 1. Retrieval (2-8°C, Amber) B 2. Equilibrate (To Room Temp) A->B C 3. Dispense (Fume Hood + PPE) B->C D 4. Purge (Argon/N2 Backfill) C->D E 5. Return (Seal & Store) D->E

Fig 2: Step-by-step safe handling and dispensing workflow.

Hazard & Stability Data Summary

Property / HazardClassification / CharacteristicMitigation Strategy
Target Organs Respiratory system, Eyes, SkinHandle exclusively in a Class II Fume Hood; Wear N95/N100 respirator if dust is generated.
Photostability Light-sensitive (C-Br bond cleavage)[1]Store in amber glass vials; minimize exposure to direct laboratory lighting[1].
Hygroscopicity High (due to primary propanol tail)[3]Purge headspace with Argon/N2; equilibrate to room temp before opening[3].
Storage Class 11 - Combustible SolidsKeep away from strong oxidizing agents, open flames, and static discharge.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

Because 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol contains a reactive aryl bromide, it serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions. The following protocol details its use in a Buchwald-Hartwig amination.

Causality Check : Why use Cesium Carbonate (


) instead of Sodium tert-butoxide (

)? Answer: Stronger bases like

will deprotonate the primary alcohol of the propanol tail, leading to competitive intramolecular etherification or catalyst poisoning.

is mild enough to facilitate the cross-coupling while leaving the hydroxyl group intact.
Step-by-Step Methodology:
  • Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3 times).

  • Reagent Loading : Under a positive flow of Argon, add:

    • 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (1.0 equiv, 1.0 mmol)

    • Secondary amine nucleophile (e.g., morpholine) (1.2 equiv, 1.2 mmol)

    • 
       catalyst (0.02 equiv, 2 mol%)
      
    • XPhos ligand (0.04 equiv, 4 mol%)

    • 
       (2.0 equiv, 2.0 mmol)
      
  • Solvent Addition : Inject 10 mL of anhydrous, degassed 1,4-dioxane.

  • Degassing : Perform three cycles of freeze-pump-thaw to remove any residual dissolved oxygen, which would otherwise oxidize the active Pd(0) catalyst.

  • Reaction Execution : Seal the Schlenk flask and stir the mixture at 90°C for 12 hours. Monitor the consumption of the bromopyridine via TLC or LC-MS.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).

References

  • Purdue University. "CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES". Available at:[Link]

Sources

Application

Application Note: Pyridine-Amino-Alcohol Linkers in Medicinal Chemistry

Executive Summary This guide details the dual-utility of pyridine-amino-alcohol motifs in modern drug discovery. Unlike simple aliphatic chains, these constructs function as both (1) Chiral Ligands for the asymmetric syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the dual-utility of pyridine-amino-alcohol motifs in modern drug discovery. Unlike simple aliphatic chains, these constructs function as both (1) Chiral Ligands for the asymmetric synthesis of pharmaceutical intermediates and (2) Functionalized Linkers in Proteolysis Targeting Chimeras (PROTACs) where they modulate solubility and cell permeability via intramolecular hydrogen bonding. This document provides validated protocols for synthesizing these ligands and applying them in asymmetric catalysis, alongside design principles for their incorporation into degrader systems.

Part 1: Structural Significance & Design Principles

The pyridine-amino-alcohol motif is a "privileged structure" in medicinal chemistry due to its ability to act as a tridentate or bidentate chelate. Its utility is governed by two primary chemical behaviors:[1]

  • Metal Coordination (The "Tool"): The pyridine nitrogen (

    
    , soft base) and the alcohol oxygen (hard base) create a rigid chelation environment for transition metals (Zn, Cu, Ru). When an adjacent chiral amine is present, this creates a highly stereoselective environment for asymmetric catalysis.
    
  • Physicochemical Tuning (The "Drug"): In PROTACs, the basicity of the pyridine (pKa ~5.2) allows for pH-dependent protonation, enhancing solubility in lysosomal compartments while remaining neutral in the cytosol to facilitate membrane permeability.

Design Logic: The "Double-Layer" Control

Recent advancements utilize a "double-layer" control mechanism where the inner coordination sphere (pyridine-N + OH) binds the metal, while bulky substituents on the amino group (the outer layer) dictate stereoselectivity.

Figure 1: Workflow connecting ligand design to asymmetric drug synthesis and PROTAC applications.

Part 2: Application in Asymmetric Synthesis (The "Tool")

The most robust application of pyridine-amino-alcohol ligands is the enantioselective addition of organozinc reagents to aldehydes. This reaction generates chiral secondary alcohols, a moiety found in drugs like Efavirenz and Crizotinib .

Protocol 1: Synthesis of Chiral Pyridyl-Amino-Alcohol Ligand

Target: (S)-1-(pyridin-2-yl)-2-(piperidin-1-yl)ethanol derivatives. Rationale: This ligand class offers superior enantioselectivity due to the rigid piperidine ring restricting conformational freedom.

Materials:

  • 2-Pyridinecarboxaldehyde (99%)

  • Chiral amine (e.g., (S)-2-(piperidin-1-yl)amine derivative or L-proline derived precursor)

  • Sodium borohydride (

    
    )
    
  • Methanol (anhydrous)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 2-pyridinecarboxaldehyde (10 mmol) in anhydrous MeOH (20 mL).

    • Add the chiral amine (10 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 4 hours. Validation: Check consumption of aldehyde by TLC (Hexane/EtOAc 3:1).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (15 mmol) in small portions over 30 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM (3 x 30 mL).

    • Dry organic layer over

      
       and concentrate in vacuo.[3]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).

    • Stop Point: Product is stable at -20°C for months.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

Objective: Validate ligand efficacy by synthesizing (S)-1-phenylpropan-1-ol.

Reagents:

  • Ligand (from Protocol 1): 5 mol%[2]

  • Benzaldehyde (1.0 mmol)[2]

  • Diethylzinc (

    
    ): 1.1 M in toluene (2.0 mmol)
    
  • Solvent: Toluene (anhydrous)[2]

Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol) in Toluene (2 mL).

    • Add

      
       (2.0 mL, 2.2 mmol) dropwise at RT.
      
    • Stir for 20 minutes. Observation: Solution may turn slight yellow, indicating Zn-complex formation.

  • Reaction:

    • Cool the system to 0°C.

    • Add Benzaldehyde (1.0 mmol) slowly via syringe pump (rate: 0.1 mL/min) to prevent background racemic reaction.

    • Stir at 0°C for 12-24 hours.

  • Quench & Analysis:

    • Quench with 1N HCl (caution: vigorous reaction).

    • Extract with

      
      .
      
    • Analysis: Determine enantiomeric excess (ee%) via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

Expected Results:

Parameter Target Specification Troubleshooting

| Yield | >90% | If low, ensure anhydrous conditions; water kills


. |
| ee%  | >95% (S) | If low, lower temp to -20°C or increase ligand to 10 mol%. |
| Reaction Time  | 12-18 h | Monitor by TLC; do not rush the addition of aldehyde. |

Part 3: Medicinal Chemistry Applications (The "Connector")

In PROTAC design, the linker is no longer a passive chain. Pyridine-amino-alcohol linkers are engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Bioisosterism & Physicochemical Modulation

Replacing a standard aliphatic linker with a pyridine-containing motif alters the molecular landscape:

  • Rigidity: The aromatic ring reduces the entropic penalty of binding to the E3 ligase and Target Protein (POI).

  • Permeability (The "Chameleon" Effect):

    • Extracellular (pH 7.4): The pyridine nitrogen can form an Intramolecular Hydrogen Bond (IMHB) with the hydroxyl group or adjacent amide. This "hides" the polar donors, increasing lipophilicity and membrane permeability.

    • Lysosomal (pH 4.5): The pyridine becomes protonated, trapping the molecule in the lysosome or enhancing solubility for degradation.

Table: Linker Comparison in PROTAC Design
FeaturePEG LinkersAlkyl ChainsPyridine-Amino-Alcohol
Flexibility High (Floppy)ModerateRigid/Semi-Rigid
Solubility HighLowTunable (pH dependent)
Permeability Low (Polar surface area)HighHigh (via IMHB)
Metabolic Stability Low (Oxidative cleavage)ModerateHigh (Aromatic stability)

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Racemization in Synthesis:

    • Cause: Retro-aldol mechanisms or basic conditions during workup.

    • Fix: Keep workup neutral; avoid strong bases during ligand synthesis.

  • Low Reactivity in PROTACs:

    • Cause: The "Hook effect" (linker too short) or steric clash.

    • Fix: Use the pyridine ring as a "vector" to angle the warhead. The meta/para substitution pattern on the pyridine ring dramatically alters the exit vector.

Safety Note
  • Diethylzinc is pyrophoric. Always use long-needle techniques and keep under inert atmosphere.

  • Pyridine derivatives can be neurotoxic; handle in a fume hood.

References

  • Synthesis of Chiral Pyridine Bis(oxazoline) Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands. Accounts of Chemical Research. Available at: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols. Organic Letters. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Welcome to the technical support center for the purification of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can confidently address challenges in your experimental work.

Introduction

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This guide will walk you through common purification challenges and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect during the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-amino-5-bromo-4-methylpyridine and 3-chloro-1-propanol (if this is the synthetic route).

  • Over-alkylation or Di-substituted Products: Where the propanol chain reacts with another molecule of the pyridine starting material.

  • Side-products from the Bromination Step: If the pyridine ring is brominated as part of the synthesis, impurities such as di-brominated pyridines can form.[1]

  • Degradation Products: Depending on the reaction conditions (e.g., high temperature, extreme pH), degradation of the starting materials or the product can occur.

Understanding the potential impurities from your specific synthesis is the first step in developing an effective purification strategy.

Q2: My crude product is a thick, brown oil. How can I best proceed with purification?

A2: An oily crude product is a common issue. Here’s a logical workflow to tackle this:

workflow start Crude Oily Product wash Aqueous Wash (e.g., sat. NaHCO3, brine) start->wash extract Solvent Extraction (e.g., EtOAc, DCM) wash->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallize Recrystallization or Trituration chromatography->crystallize final_product Pure Crystalline Solid crystallize->final_product

Figure 1: General workflow for purifying an oily crude product.

Detailed Steps:

  • Aqueous Work-up: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine to reduce the water content.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a more manageable residue.

  • Column Chromatography: This is often the most effective next step for separating the target compound from closely related impurities.

Q3: I'm struggling to get good separation with silica gel column chromatography. What parameters can I adjust?

A3: Silica gel chromatography is a powerful tool, but optimization is often necessary. Here are key parameters to consider:

ParameterRecommendation & Rationale
Solvent System (Eluent) Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. A common starting point is a gradient of 0% to 50% ethyl acetate in hexanes. The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate, as this often translates to good separation on a column.
Loading Technique For oily or less soluble samples, "dry loading" is recommended. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting free-flowing powder onto the top of your column. This prevents streaking and improves resolution.
Column Dimensions A longer, narrower column will generally provide better separation than a short, wide one, although the purification will take longer. A typical ratio of silica gel to crude material is between 20:1 and 100:1 by weight, depending on the difficulty of the separation.
Flow Rate A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation. However, an excessively slow flow rate can lead to band broadening due to diffusion.

If silica gel chromatography is still not providing adequate separation, consider using a different stationary phase, such as alumina or a reversed-phase silica gel (C18).

Q4: Can I purify 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol by recrystallization? If so, what solvents are recommended?

A4: Recrystallization can be a very effective method for final purification, especially if your product is a solid with moderate to high purity after initial work-up or chromatography. The key is to find a suitable solvent or solvent system.

Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: In separate small test tubes, place a small amount (10-20 mg) of your crude product.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidate solvents are those in which the compound is sparingly soluble at room temperature.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube. A good recrystallization solvent will fully dissolve the compound at an elevated temperature.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.

Recommended Solvents to Screen:

  • Single Solvents: Isopropanol, ethanol, acetonitrile, ethyl acetate, toluene.

  • Solvent Systems (if single solvents are not ideal): Ethyl acetate/hexanes, dichloromethane/hexanes, ethanol/water.

If your product "oils out" instead of crystallizing, this indicates that the solution is becoming supersaturated at a temperature above the melting point of your product in that solvent. Try using a more dilute solution or a different solvent system. Trituration with a non-polar solvent like hexanes or diethyl ether can also sometimes induce crystallization.[2]

Q5: My purified product still shows minor impurities by HPLC. How can I remove these last traces?

A5: Removing the final traces of impurities often requires a high-resolution purification technique.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the go-to method for achieving very high purity (>99%). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Re-crystallization: A second recrystallization from a different solvent system than the first can sometimes be effective at removing impurities that co-crystallized previously.

  • Cocrystal Formation: In some cases, forming a cocrystal with a suitable coformer can be a powerful purification technique that can also improve the physicochemical properties of the compound.[3]

purification_decision start Product >95% Pure (by HPLC) decision Are impurities structurally similar to the product? start->decision prep_hplc Preparative HPLC decision->prep_hplc Yes recrystallize Second Recrystallization (different solvent) decision->recrystallize No final_product High Purity Product (>99%) prep_hplc->final_product recrystallize->final_product

Figure 2: Decision tree for final purification steps.

Conclusion

The purification of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol can present several challenges, from handling oily crude products to removing trace impurities. A systematic approach involving an appropriate work-up, followed by either column chromatography, recrystallization, or a combination of techniques, is key to obtaining a high-purity product. Always characterize your starting materials and final product thoroughly using analytical techniques such as NMR, LC-MS, and HPLC to ensure the identity and purity of your compound.

References
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Merchant, J. R., & Dike, S. Y. (1978). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 87(8), 229-233.
  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. (2021). Natural Volatiles & Essential Oils, 8(4), 4980-4984.
  • Whitfield, D. M. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Annals of Clinical Biochemistry, 19(3), 182-186.
  • European Patent No. EP0913381B1. (2003). Method for purifying a bromine compound.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
  • Collins, M., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol.
  • Chinese Patent No. CN105237482A. (2016). Synthesis method of 3-bromo-5-methylpyridine.
  • Seaton, B. D., et al. (2021). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. Crystal Growth & Design, 21(9), 5035-5046.
  • Hsiao, Y., & Hegedus, L. S. (1993). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses, 71, 214.
  • Veranova. (2023, July 6). Understanding the Formation of Cocrystals in the Pharmaceutical Industry. [Link]

  • Pragolab. (n.d.). Acclaim columns overview. [Link]

  • Kumar, A., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 1-6.
  • Royal Society of Chemistry. (2018). Supporting Information. [Link]

  • World Intellectual Property Organization. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Wood, B. A., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Nacalai Tesque, Inc. (n.d.). Polar molecule separation by COSMOSIL PBr. [Link]

  • Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Crystallization Tendency from Undercooled Melts. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • Li, Y., et al. (2021). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Molecules, 26(13), 3991.
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

The following technical guide is designed for researchers and process chemists working with 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: Analogous structures often used in kinase inhibitor synthesis). This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: Analogous structures often used in kinase inhibitor synthesis).

This guide synthesizes principles of heterocyclic chemistry with practical process engineering to address the specific challenges of purifying aminopyridines possessing polar side chains.

Chemical Profile & Solubility Logic

Compound Class: 2-Aminopyridine derivative with a polar alkyl-alcohol tail. Physicochemical Challenge: The molecule possesses a "schizophrenic" solubility profile.

  • Lipophilic Core: The 5-bromo-4-methylpyridine ring drives solubility in organics (DCM, EtOAc, Toluene).

  • Hydrophilic Tail: The 3-aminopropanol chain creates strong hydrogen-bonding networks, increasing water solubility and the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Target Purity: >98% (HPLC) Appearance: Typically an off-white to pale yellow solid.

Solvent System Selection Guide

Primary Recommendation: The "Push-Pull" System

For most crude batches (85-95% purity), a 2-Propanol (IPA) / n-Heptane system is the most robust. IPA solubilizes the polar alcohol tail, while Heptane acts as a selective anti-solvent for the pyridine core.

Solvent SystemRatio (v/v)ApplicationProsCons
IPA / n-Heptane 1:2 to 1:4 Standard Purification Excellent recovery; prevents oiling out better than water-based systems.Requires precise temperature control.
Ethanol / Water 1:1 to 1:3 Removal of Inorganic Salts High polarity clears ionic impurities (salts from coupling).High risk of oiling out; drying the product is slower.
Toluene Pure Crude "Hot Extraction" Best for removing dark, polar "tars" and oligomers.Lower recovery yield; product must be cooled to -10°C.
Ethyl Acetate Pure or w/ Hexane Final Polish Produces aesthetically pleasing crystals.Solubility may be too high; yield loss to mother liquor.

Detailed Experimental Protocol (Self-Validating)

Objective: Purify 10g of crude material using the IPA/Heptane method.

  • Dissolution (The Saturation Point):

    • Place 10g of crude solid in a 250mL round-bottom flask.

    • Add 30 mL of 2-Propanol (IPA) .

    • Heat to reflux (82°C) with stirring.

    • Validation Check: If solid remains, add IPA in 2 mL increments until fully dissolved. If solution is dark/black, add activated carbon (5 wt%) and filter hot through Celite.

  • The Anti-Solvent Addition (Critical Step):

    • Remove heat source but keep stirring.

    • While the solution is still hot (~70-75°C), slowly add n-Heptane dropwise.

    • Stop adding when a persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of pure IPA to clear the solution back to transparent. This ensures you are in the metastable zone.

  • Controlled Cooling (Oiling Out Prevention):

    • Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.

    • Mechanism:[1][2][3] Rapid cooling traps impurities and causes the flexible aminopropanol chain to aggregate as an oil. Slow cooling allows the pyridine rings to stack (π-π interactions).

  • Harvesting:

    • Once at RT, cool to 0-5°C for 1 hour to maximize yield.

    • Filter the white crystalline solid.

    • Wash: Rinse the cake with a cold 1:4 IPA/Heptane mixture.

    • Dry: Vacuum oven at 40-45°C for 12 hours. High heat (>60°C) may cause oxidation or melting if solvates are present.

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a gum) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common failure mode for amino-alcohols. It occurs when the solution becomes supersaturated too quickly or the temperature drops below the "oiling out limit" before the crystal nucleation temperature is reached. The Fix:

  • Reheat the mixture until the oil redissolves (add a small amount of IPA if needed).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall at ~50°C.

  • Increase the "Good" Solvent: You likely used too much anti-solvent (Heptane/Water). Add 10% more IPA to the hot solution to shift the solubility curve.

Q2: The crystals are colored (yellow/brown) even after recrystallization.

Diagnosis: Oxidation of the secondary amine or pyridine nitrogen, often forming trace N-oxides or azo-impurities. The Fix:

  • Acid Wash: Before recrystallization, dissolve the crude in DCM and wash with mild base (NaHCO3) to remove oxidized acidic byproducts.

  • Charcoal Treatment: During the hot IPA stage, add activated charcoal (e.g., Darco G-60) and stir for 15 mins. Filter hot. Note: Aminopyridines can bind to charcoal, so use sparingly.

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor, or you washed the filter cake with warm solvent. The Fix:

  • Mother Liquor Check: Evaporate the filtrate. If significant solid remains, your solvent volume was too high.

  • pH Adjustment: If using water/alcohol, ensure the pH is basic (~pH 9-10). Protonation of the pyridine (pH < 7) drastically increases water solubility, leading to yield loss.

Process Logic Visualization

RecrystallizationLogic Start Crude Material (3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol) CheckPurity Check Crude Purity (HPLC/TLC) Start->CheckPurity HighImpurities High Impurities / Tars CheckPurity->HighImpurities Dark/Sticky StandardCrude Standard Crude (>85% Pure) CheckPurity->StandardCrude Solid/Powder TolueneExt Hot Toluene Extraction (Rejects polar tars) HighImpurities->TolueneExt IPASystem Dissolve in Hot IPA (Reflux) StandardCrude->IPASystem TolueneExt->IPASystem Evaporate & Switch AddHeptane Add n-Heptane (Anti-solvent) IPASystem->AddHeptane CheckOil Did it Oil Out? AddHeptane->CheckOil RemedyOil Reheat + Add 10% IPA + Seed Crystal CheckOil->RemedyOil Yes Cooling Slow Cool to RT then 0°C CheckOil->Cooling No (Cloudy) RemedyOil->Cooling Filter Filter & Wash (Cold 1:4 IPA/Heptane) Cooling->Filter

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during purification.

References

  • Synthesis of 2-(Alkylamino)

    • Title: A Convenient Synthesis of 2-(Alkylamino)pyridines.
    • Source: The Journal of Organic Chemistry (ACS).
    • Relevance: Establishes IPA and Hexane/EtOAc as standard purification solvents for this structural class.
    • URL:[Link]

  • Title: Process for preparing 2-alkylamino- and 2-amino-5-alkylpyridines (US4405790A).
  • Handling Amino-Alcohol Impurities

    • Title: Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare (Chemistry Dept).
    • Relevance: Provides the fundamental "cloud point" methodology required for the IPA/Heptane push-pull system.
    • URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol formation

Welcome to the technical support center for the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptom: The reaction results in a lower than expected amount of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a moderate increase in temperature, but be mindful of potential side reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature can significantly impact the reaction rate and equilibrium.

    • Solution: Experiment with different bases. While stronger bases might seem intuitive, they can also promote side reactions. A moderately strong, non-nucleophilic base is often ideal. Solvent polarity can also play a crucial role; consider screening a range of solvents with varying polarities.[1]

  • Poor Quality Starting Materials: Impurities in the starting materials, 2-amino-5-bromo-4-methylpyridine or 3-bromo-1-propanol, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.[2] Verify the purity using analytical methods before starting the reaction.

Issue 2: Formation of D-alkylation Product

Symptom: Characterization of the product mixture reveals the presence of a significant amount of a di-substituted product, where two molecules of 3-hydroxy-1-propyl have attached to the amino group of the pyridine.

Potential Causes & Solutions:

  • Excess of 3-bromo-1-propanol: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of 2-amino-5-bromo-4-methylpyridine to 3-bromo-1-propanol closer to 1:1 or a slight excess of the amine.

  • Strongly Basic Conditions: A strong base can deprotonate the newly formed secondary amine, making it more nucleophilic and susceptible to a second alkylation.

    • Solution: Employ a milder base or use a stoichiometric amount of a base that will be consumed during the first alkylation step.

Issue 3: O-alkylation of 3-amino-1-propanol

Symptom: The presence of an impurity corresponding to the O-alkylation of the starting amine or the product is detected.

Potential Causes & Solutions:

  • Reaction Conditions Favoring O-alkylation: Certain base and solvent combinations can favor the deprotonation of the hydroxyl group, leading to O-alkylation.

    • Solution: This is a common challenge in reactions involving molecules with multiple nucleophilic sites. To favor N-alkylation, consider using a less polar, aprotic solvent. The choice of base is also critical; a hindered base may sterically disfavor O-alkylation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.

Q1: What is the primary reaction mechanism for the formation of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol?

The primary reaction is a nucleophilic aromatic substitution (SNAr) or a related N-alkylation.[3] The amino group of 2-amino-5-bromo-4-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of 3-bromo-1-propanol. The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

Q2: Why is regioselectivity a concern in reactions with substituted pyridines?

Nucleophilic aromatic substitution on pyridine rings generally favors attack at the C2 and C4 positions.[3][4] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4] The presence and nature of other substituents on the ring can influence this selectivity.[1]

Q3: Can alternative coupling methods like the Buchwald-Hartwig amination be used?

Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and represents a viable alternative.[5][6] This method often offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.[7] However, it requires careful optimization of the palladium catalyst, ligand, and base.[8]

Q4: What are some common impurities to look out for besides side-reaction products?

Common impurities can include unreacted starting materials, byproducts from the decomposition of reagents or solvents, and impurities present in the initial starting materials.[9] It is also possible to have regioisomers if the starting pyridine is not appropriately substituted.

Q5: What are the recommended purification methods for the final product?

The most common and effective purification method is column chromatography on silica gel.[2] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product, provided a suitable solvent is found.

Experimental Protocols

General Protocol for N-Alkylation

This is a general guideline and may require optimization based on your specific experimental setup and observations.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 eq)[10]

  • 3-Bromo-1-propanol (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-4-methylpyridine and the anhydrous solvent.

  • Add the base to the mixture and stir until it is well-dispersed.

  • Slowly add 3-bromo-1-propanol to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended RangeNotes
Temperature 60 - 100 °CHigher temperatures may increase the rate but can also lead to more side products.
Base K₂CO₃, Cs₂CO₃, DBUThe choice of base can influence the reaction rate and selectivity.
Solvent DMF, DMSO, AcetonitrileSolvent polarity can affect the reaction outcome.[1]
Reactant Ratio 1:1 to 1:1.2 (Amine:Alkyl Halide)A large excess of the alkylating agent should be avoided to minimize di-alkylation.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Reaction_Pathway Reactants 2-Amino-5-bromo-4-methylpyridine + 3-Bromo-1-propanol Product 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Reactants->Product Desired N-alkylation Dialkylation Di-alkylation Product Reactants->Dialkylation Side Reaction 1 (Excess Alkylating Agent) OAlkylation O-alkylation Product Reactants->OAlkylation Side Reaction 2 (Competing Nucleophile)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Stoichiometry Adjust Reactant Ratio (Amine:Alkyl Halide) Start->Optimize_Stoichiometry Screen_Bases Screen Different Bases (e.g., K2CO3, Cs2CO3, DBU) Start->Screen_Bases Screen_Solvents Screen Different Solvents (e.g., DMF, DMSO, ACN) Start->Screen_Solvents Optimize_Temp_Time Optimize Temperature & Time Start->Optimize_Temp_Time Purification Purify by Column Chromatography Check_Purity->Purification Optimize_Stoichiometry->Purification Screen_Bases->Purification Screen_Solvents->Purification Optimize_Temp_Time->Purification

Caption: A logical workflow for troubleshooting the synthesis.

References

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available from: [Link]

  • Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling. Available from: [Link]

  • Wiley Online Library. The Asymmetric Buchwald–Hartwig Amination Reaction. Available from: [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PMC. N-Dealkylation of Amines. Available from: [Link]

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

  • ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Available from: [Link]

  • Natural Volatiles & Essential Oils. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Available from: [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]

  • Pharmaffiliates. 3-Amino-5-bromo-4-methylpyridin-2-ol. Available from: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

An in-depth guide for researchers, scientists, and drug development professionals on the stability of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol under reflux conditions. A Senior Application Scientist's Guide to...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the stability of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol under reflux conditions.

A Senior Application Scientist's Guide to Experimental Success

Welcome to the technical support center. This guide is designed to provide you with in-depth insights and practical troubleshooting advice regarding the stability of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol when subjected to reflux conditions. As a molecule combining a substituted 2-aminopyridine core with an aminopropanol side chain, its behavior at elevated temperatures is critical to control for successful synthesis, purification, and formulation. This document moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and make informed experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol that influence its stability?

This molecule's stability is governed by the interplay of three key components:

  • The 2-Aminopyridine Core: This heterocyclic system is generally robust, but the amino linker introduces a point of potential reactivity. 2-Aminopyridines are crucial building blocks in many pharmaceuticals and are known to participate in various chemical reactions[1][2]. Their stability can be influenced by the electronic nature of substituents on the pyridine ring.

  • The Propanolamine Side Chain: The primary alcohol (-CH₂OH) and the secondary amine (-NH-) are potential sites for oxidation or other side reactions, especially at elevated temperatures. While compounds like 3-amino-1-propanol are versatile and contribute to the thermal stability of some formulations, they can degrade, particularly in the presence of oxygen and metal catalysts[3][4].

  • The Bromine Substituent: The bromo group on the pyridine ring is a potential leaving group in nucleophilic substitution reactions, although this typically requires harsh conditions or specific catalysts.

Understanding these individual components allows us to predict the compound's overall behavior under thermal stress.

Q2: Is 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol generally expected to be stable under reflux conditions?

The stability is highly conditional and not guaranteed. Refluxing implies subjecting the molecule to the boiling point of the chosen solvent, which can range from ~65°C (chloroform) to over 110°C (toluene or water). While the core structure is relatively stable, the functional groups present a risk of degradation over extended periods or in the presence of certain reagents. Studies on related aminopropanol systems show that thermal degradation can occur, and the presence of CO₂ or oxygen can accelerate this process[4]. Therefore, stability must be experimentally verified under your specific reaction conditions.

Q3: What are the most critical factors that can compromise the compound's stability during reflux?

There are four primary factors to consider:

  • Atmosphere: The presence of oxygen is a major concern. The secondary amine and primary alcohol moieties can be susceptible to oxidative degradation, often leading to colored impurities.

  • Solvent Choice: The solvent's nature (protic vs. aprotic) and boiling point determine the thermal stress on the molecule. Protic solvents could potentially participate in side reactions, while high-boiling point solvents increase the rate of any potential degradation pathways.

  • pH (Presence of Acid/Base): Both acidic and basic conditions can catalyze degradation. Acids may protonate the pyridine nitrogen, altering its electronic properties, while strong bases can deprotonate the alcohol or amine, increasing their nucleophilicity and susceptibility to side reactions.

  • Presence of Metal Contaminants: Trace metals, which can leach from spatulas, reaction vessels, or reagents, can catalyze oxidative degradation pathways[4].

Q4: What are the common visual or analytical signs of degradation?

Degradation can manifest in several ways:

  • Color Change: The development of a yellow, brown, or black color in a previously colorless or pale-yellow solution is a strong indicator of impurity formation.

  • Precipitate Formation: The appearance of insoluble material may indicate the formation of polymeric degradation products.

  • TLC/LC-MS Analysis: The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) chromatogram is a definitive sign of degradation.

  • NMR Spectroscopy: Changes in the ¹H or ¹³C NMR spectrum, such as the appearance of new signals or a decrease in the integration of signals corresponding to the starting material, confirm structural changes.

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter and provides actionable protocols to investigate and mitigate them.

Issue 1: My reaction mixture turned dark brown after refluxing in ethanol. What is likely happening?

A dark coloration is a classic sign of oxidative degradation or polymerization. The combination of a protic solvent like ethanol and elevated temperatures, especially if not under an inert atmosphere, can promote side reactions. The alcohol on the propanol side chain could be oxidizing to an aldehyde or carboxylic acid, which can then undergo further condensation or polymerization reactions.

Workflow: Diagnosing and Mitigating Degradation

Below is a systematic workflow to troubleshoot stability issues during reflux.

TroubleshootingWorkflow start Problem Observed: Degradation during reflux (e.g., color change, low yield) check_atmosphere Step 1: Atmosphere Control Is the reaction under an inert atmosphere (N₂ or Ar)? start->check_atmosphere implement_inert Action: Re-run reaction under a strict inert atmosphere. Use degassed solvents. check_atmosphere->implement_inert No check_solvent Step 2: Solvent Evaluation What solvent is being used? check_atmosphere->check_solvent Yes implement_inert->check_solvent solvent_path Is it a high-boiling protic solvent (e.g., EtOH, BuOH)? check_solvent->solvent_path switch_solvent Action: Switch to a lower-boiling or aprotic solvent (e.g., THF, Toluene, Dioxane). See Table 1. solvent_path->switch_solvent Yes check_reagents Step 3: Reagent Purity Are all reagents (acids, bases, catalysts) pure? Any potential metal contamination? solvent_path->check_reagents No switch_solvent->check_reagents purify_reagents Action: Use high-purity reagents. Avoid metal spatulas for reactive compounds. check_reagents->purify_reagents No/Unsure forced_degradation Step 4: Systematic Study Perform a forced degradation study. (See Protocol 1) check_reagents->forced_degradation Yes purify_reagents->forced_degradation analyze Analyze results (HPLC, LC-MS) to identify degradation products and unstable conditions. forced_degradation->analyze optimize Optimize reaction conditions based on stability data (lower temp, shorter time). analyze->optimize

Caption: A systematic workflow for troubleshooting degradation under reflux.

Issue 2: I see multiple new peaks in my LC-MS analysis after my reflux step. What are the potential degradation products?

Based on the structure, several degradation pathways are plausible under thermal stress, especially in the presence of oxygen, acid, or base.

Potential Degradation Pathways

DegradationPathways cluster_main Starting Material cluster_products Potential Degradation Products SM 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol C₉H₁₂BrN₂O Oxidation_Aldehyde Aldehyde Intermediate (Oxidation) SM->Oxidation_Aldehyde [O], ΔT Cyclization Intramolecular Cyclization Product (e.g., Tetrahydropyrimidine derivative) SM->Cyclization ΔT, Acid/Base cat. Dimer Dimerization/Polymerization (From reactive intermediates) SM->Dimer Other Pathways Oxidation_Acid Carboxylic Acid (Further Oxidation) Oxidation_Aldehyde->Oxidation_Acid [O], ΔT Oxidation_Aldehyde->Dimer ΔT

Caption: Plausible degradation pathways for the target compound under reflux.

  • Oxidation: The primary alcohol is the most likely site for oxidation, first to an aldehyde and then potentially to a carboxylic acid.

  • Intramolecular Cyclization: The molecule could undergo an intramolecular cyclization between the secondary amine and the terminal alcohol, potentially forming a tetrahydropyrimido[1,2-a]pyridinium derivative, especially under acidic conditions.

  • Dimerization/Polymerization: Reactive intermediates, such as the aldehyde formed from oxidation, could undergo self-condensation or other reactions to form dimers and higher-order oligomers.

Quantitative Data & Protocols

Table 1: Solvent Selection for Reflux Reactions

Choosing the right solvent is a critical first step in ensuring stability. This table provides a comparison of common solvents.

SolventBoiling Point (°C)TypeConsiderations for Stability
Tetrahydrofuran (THF)66Aprotic EtherGood starting choice. Lower thermal stress. Can form peroxides; use fresh, inhibited THF.
Acetonitrile82Aprotic PolarGenerally inert, but check for compatibility with other reagents.
Ethanol78Protic PolarHigher risk of side reactions and oxidation if not under inert gas.
Toluene111Aprotic NonpolarGood for higher temperatures. Effective at azeotropically removing water. Requires strict inert atmosphere.
1,4-Dioxane101Aprotic EtherSimilar to THF but with a higher boiling point. Also a peroxide former.
Water100Protic PolarUse only if required by the reaction. Can accelerate hydrolysis or other water-mediated degradation.
Protocol 1: Forced Degradation Study by Reflux

This protocol is a self-validating system to definitively assess the stability of your compound under a specific set of conditions. It uses control samples to isolate the effect of heat.

Objective: To determine the stability of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol under reflux in a chosen solvent over a set time course.

Materials:

  • 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (ensure high purity, >98%)

  • Chosen solvent (e.g., Toluene, HPLC grade)

  • Round-bottom flasks, reflux condenser, heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Analytical tools: TLC plates, HPLC, LC-MS

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 5 mg/mL).

  • Setup of Experiments (in parallel):

    • Sample A (Time Zero Control): Take an aliquot of the stock solution. Do not heat. Immediately analyze via HPLC/LC-MS to establish the initial purity profile.

    • Sample B (Reflux Condition): Place a known volume (e.g., 10 mL) of the stock solution into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Sample C (Room Temp Control): Place an equal volume of the stock solution in a separate flask and stir at room temperature for the same duration as the reflux experiment. This control helps differentiate thermal degradation from other potential instabilities.

  • Execution of Reflux:

    • Thoroughly flush the reflux apparatus (Sample B) with an inert gas (N₂ or Ar) for 5-10 minutes.

    • Maintain a gentle positive pressure of inert gas throughout the experiment.

    • Bring the solution to a gentle reflux and start a timer.

  • Time-Course Sampling:

    • At designated time points (e.g., 1h, 4h, 8h, 24h), carefully withdraw a small aliquot from the refluxing mixture (Sample B) and the room temperature control (Sample C).

    • Immediately cool the reflux sample aliquot to room temperature.

  • Analysis:

    • Analyze all collected samples (A, B at each time point, C at each time point) by HPLC or LC-MS.

    • Primary Metric: Calculate the percentage of the parent compound remaining relative to the Time Zero sample (Sample A). Use the peak area from the chromatogram for this calculation.

    • Secondary Metric: Note the number and relative area of any new impurity peaks that appear in the chromatograms of the refluxed samples.

Interpreting Results:

  • Stable: If the peak area of the parent compound in Sample B remains >95% of the initial value over 24h, and no significant impurity peaks form, the compound is considered stable under these conditions.

  • Unstable: A significant decrease in the parent compound's peak area, coupled with the growth of new impurity peaks, indicates degradation. Comparing Sample B to Sample C will confirm if the degradation is thermally induced.

By following this guide, you can systematically investigate the stability of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, troubleshoot experimental issues with a clear, logical framework, and ensure the integrity of your research outcomes.

References

  • Murshid, G., Shariff, A.M., Keong, L.K., & Bustam, A.M. (2011). Thermo physical analysis of 2-amino-2-methyl-1-propanol solvent for carbon dioxide removal. Chemical Engineering Transactions, 25, 45-50. DOI: 10.3303/CET1125008. Retrieved from [Link]

  • Hessen, E. T., Fostås, B. F., & Knuutila, H. K. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(39), 17367-17379. Retrieved from [Link]

  • Grebneva, E. A., & Shvornev, A. D. (2019). 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. arXiv preprint arXiv:1908.08391. Retrieved from [Link]

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. Retrieved from [Link]

  • Kaur, T., & Guntreddi, T. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Communications, 5(4), 154-159. Retrieved from [Link]

  • Clarke, H. T., & Bean, C. M. (1925). 3-Bromo-4-aminotoluene. Organic Syntheses, 4, 11. Retrieved from [Link]

  • Hafen, M., & Schafer, C. (2020). Process for preparing 4-amino-5-methylpyridone. (WO2020178177A1). Google Patents.
  • Shree, A., & Shah, J. (2015). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. International Journal of Scientific & Technology Research, 4(8), 2277-8616. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

  • Reddy, V. P. (2007). Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance. Synfacts, 2007(11), 1141-1141. Retrieved from [Link]

  • Sobola, A. O., & Watkins, G. M. (2018). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of the Serbian Chemical Society, 83(7-8), 809-819. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445957, (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol. Retrieved from [Link]

  • European Medicines Agency. (2017). Questions and answers on propylene glycol used as an excipient in medicinal products for human use. Retrieved from [Link]

  • Ben-Yahia, E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3462. Retrieved from [Link]

  • Kaiser, F. M., & Shukla, O. P. (2010). Microbial Degradation of Pyridine and Its Derivatives. Journal of Applied Sciences in Environmental Sanitation, 5(1), 19-38. Retrieved from [Link]

  • Wang, J., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 22(9), 1435. Retrieved from [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. Retrieved from [Link]

  • Hari, D. P., & König, B. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 245-261. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Amination Reactions

Welcome to the Technical Support Center dedicated to resolving one of the more persistent challenges in synthetic chemistry: low conversion rates in pyridine amination reactions. This guide is structured for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to resolving one of the more persistent challenges in synthetic chemistry: low conversion rates in pyridine amination reactions. This guide is structured for researchers, scientists, and drug development professionals who routinely encounter the nuances of functionalizing N-heterocycles. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these powerful, yet sometimes temperamental, transformations.

Section 1: Troubleshooting Guide - A Deeper Dive into Reaction Failures

This section is designed to diagnose and remedy specific experimental shortcomings. We will address common failure modes in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Question 1: I'm observing little to no product formation in my Buchwald-Hartwig amination of a bromopyridine. What are the primary suspects?

Low or no conversion in a Buchwald-Hartwig reaction involving a pyridine substrate is a frequent issue. The root causes are often multifaceted, stemming from the inherent electronic properties of the pyridine ring and the sensitivity of the catalytic system.[1][2]

Answer: Your initial troubleshooting should focus on three critical areas: the catalyst system, the reaction conditions, and the purity of your reagents.

1. Catalyst System Inefficiency:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or the formation of inactive complexes.[1][2] This is a primary challenge in the functionalization of pyridines.[3][4]

  • Ligand Choice: The choice of phosphine ligand is paramount. For electron-deficient pyridine rings, bulky and electron-rich ligands are often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

    • Recommendation: If you are using first-generation ligands like P(t-Bu)₃, consider switching to more advanced biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are designed for challenging substrates.[1]

  • Palladium Precursor: The choice of palladium source can also influence the reaction's success. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can offer improved reactivity and consistency by avoiding the need for in-situ catalyst formation.[7]

2. Suboptimal Reaction Conditions:

  • Base Selection: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle. A base that is too weak may not facilitate the necessary deprotonation of the amine, while an overly strong base can lead to side reactions.[1]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice, but if it fails, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[6][8]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and catalyst stability.[9][10] Toluene and dioxane are standard choices. Avoid chlorinated solvents, acetonitrile, or pyridine itself, as they can inhibit the catalyst by binding to the palladium center.[7]

3. Reagent Purity:

  • Water and Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation.[11] Water can also interfere with the reaction, particularly with the strong bases used.

    • Recommendation: Ensure all solvents are rigorously degassed and reagents are anhydrous.[1] Assembling the reaction under an inert atmosphere (argon or nitrogen) is crucial.[8][12]

  • Substrate Purity: Impurities in the pyridine starting material can poison the catalyst. Purification of the starting material by distillation or chromatography may be necessary.[13]

Question 2: My reaction is proceeding, but it stalls at a low to moderate conversion. What factors could be causing this premature termination?

A stalling reaction suggests that the catalyst is initially active but is either deactivating over time or an equilibrium is being reached that is unfavorable for product formation.

Answer: This scenario points towards issues with catalyst stability, the accumulation of inhibitory byproducts, or a competing side reaction like debromination.

1. Catalyst Deactivation:

  • Visual Cues: The formation of palladium black is a clear indicator of catalyst decomposition and deactivation.[11]

  • Ligand Degradation: The phosphine ligand itself can degrade at elevated temperatures, leading to loss of catalytic activity.

    • Recommendation: Consider using a more robust ligand or lowering the reaction temperature. Running the reaction at the lowest temperature that still provides a reasonable rate can prolong catalyst lifetime.[1]

2. Product Inhibition or Byproduct Formation:

  • Inhibitory Byproducts: The halide salt formed as a byproduct of the reaction can sometimes inhibit the catalyst. For instance, iodide has been shown to have an inhibitory effect in some cases by precipitating the palladium complex.[7]

  • Debromination (Hydrodehalogenation): A common side reaction is the replacement of the bromine atom with a hydrogen, leading to an undesired byproduct.[6] This can be exacerbated by the presence of moisture or certain impurities in the amine.

    • Recommendation: To minimize debromination, ensure scrupulously dry conditions and use high-purity amines. Screening different bases can also be beneficial; sometimes switching from a strong alkoxide to a weaker carbonate or phosphate can disfavor this pathway.[6]

3. Insufficient Agitation:

  • Heterogeneous Mixtures: Many Buchwald-Hartwig reactions use inorganic bases that have poor solubility in the reaction solvent. If the reaction mixture is not adequately stirred, the base can settle, leading to a localized depletion of base in the solution phase and a stalled reaction.[7]

    • Recommendation: Ensure vigorous stirring throughout the reaction. In some cases, grinding the base before use or adding a co-solvent can improve its dispersion.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to more general questions about pyridine amination.

Q1: What are the main challenges associated with the functionalization of pyridines?

A1: The primary challenges stem from the electronic nature of the pyridine ring. It is electron-deficient, which deactivates it towards many standard electrophilic aromatic substitution reactions.[2][4] Additionally, the nitrogen's lone pair can act as a Lewis base, coordinating to and inhibiting metal catalysts.[1][2] Achieving regioselectivity can also be difficult, often resulting in mixtures of isomers.[2]

Q2: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?

A2: Contrary to what might be expected from bond strengths alone, the general reactivity order in Buchwald-Hartwig reactions is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[7] While aryl iodides undergo oxidative addition readily, the iodide ion generated can inhibit the catalyst.[7]

Q3: Are there alternatives to palladium-catalyzed methods for pyridine amination?

A3: Yes, several other methods exist. The Chichibabin reaction is a classic method for direct amination at the C2 position using sodium amide, though it often requires harsh conditions.[14][15] More recent modifications have made this transformation milder.[16] Nucleophilic aromatic substitution (SNAr) can also be effective, particularly if the pyridine ring is activated with strong electron-withdrawing groups.[14][17]

Q4: How can I improve the success rate when working with volatile amines?

A4: When using low-boiling-point amines, it is crucial to perform the reaction in a sealed vessel to prevent the loss of the nucleophile. Careful temperature control is also essential. One reported strategy involves using a palladium acetate/dppp catalyst system in toluene at 80°C in a sealed tube, which has shown good to excellent yields for such substrates.[18]

Section 3: Data and Protocols

Table 1: Recommended Starting Conditions for Screening Pyridine Aminations
ParameterRecommendation 1 (General)Recommendation 2 (Challenging Substrates)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (2-4 mol%)Pre-catalysts can offer better performance for difficult couplings.[7]
Ligand XPhos (2-4 mol%)RuPhos (4-8 mol%)Bulky, electron-rich ligands are crucial for activating C-X bonds on pyridines.[1][8]
Base NaOtBu (1.5-2.5 equiv)LiHMDS (2.0-3.0 equiv)Base strength and cation can significantly influence reaction outcome.[1][8]
Solvent Toluene or Dioxane (0.1-0.5 M)Toluene or Dioxane (0.1-0.5 M)Aprotic, non-coordinating solvents are generally preferred.[8][19]
Temperature 80-110 °C90-120 °CHigher temperatures may be needed for less reactive substrates, but monitor for decomposition.[7]
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Buchwald-Hartwig Amination of a 3-Bromopyridine

This protocol outlines a systematic approach to optimizing a challenging pyridine amination reaction.

1. Reagent Preparation:

  • Ensure the 3-bromopyridine is pure. If necessary, purify by column chromatography or distillation.
  • Use a high-purity amine (≥98%).
  • Use an anhydrous, degassed solvent. Toluene is a good starting point. To degas, bubble argon or nitrogen through the solvent for at least 30 minutes.[8]
  • Ensure the base (e.g., NaOtBu) is fresh and has been handled under inert conditions to prevent decomposition.

2. Reaction Setup:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv) inside a glovebox or under a positive flow of inert gas.[8][12]
  • Seal the tube, remove it from the glovebox, and add the degassed solvent via syringe.
  • Add the 3-bromopyridine (1.0 equiv) and the amine (1.2 equiv) via syringe.
  • Ensure the system is sealed and remains under a positive pressure of inert gas.

3. Reaction Execution and Monitoring:

  • Place the Schlenk tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[12]
  • Stir the reaction vigorously.
  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by TLC or LC-MS.[8]

4. Work-up and Analysis:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.
  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[8]
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts.
  • Purify the desired product by flash column chromatography.[8]

Section 4: Visualizing the Troubleshooting Process

Diagram 1: Workflow for Troubleshooting Low Conversion

This diagram outlines a logical progression for diagnosing and solving low conversion issues in pyridine amination reactions.

G start Low Conversion Observed reagent_check Verify Reagent Purity & Dryness (Substrate, Amine, Solvent, Base) start->reagent_check inert_check Ensure Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) reagent_check->inert_check catalyst_screen Screen Catalyst System (Ligand, Pd Source) inert_check->catalyst_screen condition_screen Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_screen->condition_screen analysis Analyze Outcome: Improved Conversion? condition_screen->analysis success Reaction Optimized analysis->success Yes failure Consult Further Literature/ Consider Alternative Strategy analysis->failure No

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Diagram 2: Key Steps in the Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is crucial for diagnosing which step might be failing.

BHCycle cluster_reactants L2Pd0 L₂Pd(0) OxAdd Oxidative Addition Complex L2Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH - HX (Base) ReductElim Reductive Elimination AmineCoord->ReductElim ReductElim->L2Pd0 Product (Ar-NR₂) ArX Ar-X R2NH R₂NH Product Ar-NR₂

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation. (n.d.). American Chemical Society. Retrieved February 27, 2026, from [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021, June 10). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme Chemistry. Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress. Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025, October 13). PMC. Retrieved February 27, 2026, from [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022, December 25). YouTube. Retrieved February 27, 2026, from [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Late stage C–H functionalization via chalcogen and pnictogen salts. (2020, September 7). SciSpace. Retrieved February 27, 2026, from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. Retrieved February 27, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024, January 4). MDPI. Retrieved February 27, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (2013, June 21). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020, November 17). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023, June 12). Beilstein Journals. Retrieved February 27, 2026, from [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 27, 2026, from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed. Retrieved February 27, 2026, from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. (2025, August 7). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved February 27, 2026, from [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005, November 30). Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in the Synthesis of 5-Bromo-4-Methyl-2-Substituted Pyridines

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Troubleshooting and optimizing the regioselective synthesis of 5-bromo-4-methyl-2-substituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Troubleshooting and optimizing the regioselective synthesis of 5-bromo-4-methyl-2-substituted pyridines.

Core Directive: The "Amino-Handle" Strategy

The primary challenge in synthesizing 5-bromo-4-methyl-2-substituted pyridines is the competition between the C3 and C5 positions. In 4-methylpyridine (4-picoline), the methyl group weakly activates both ortho-positions (C3 and C5). Without a strong directing group, direct bromination often yields inseparable mixtures of 3-bromo, 5-bromo, and 3,5-dibromo products.

The Solution: The most robust method to control this regioselectivity is the "Amino-Handle" Strategy . By starting with 2-amino-4-methylpyridine , you utilize the strong electron-donating amino group to direct electrophilic aromatic substitution (EAS) exclusively to the para position (C5). The amino group can subsequently be converted to a halogen (Br, Cl, I) or other functional groups via the Sandmeyer reaction, retaining the established regiochemistry.

Master Workflow: The Amino-Directed Route

AminoStrategy Start Starting Material 2-Amino-4-methylpyridine Step1 Bromination (NBS or Br2/H+) Start->Step1 Directs to C5 Inter Intermediate 2-Amino-5-bromo-4-methylpyridine (>95% Regioselectivity) Step1->Inter Step2 Sandmeyer Reaction (NaNO2, HX, CuX) Inter->Step2 Diazotization Final Target Product 2-X-5-bromo-4-methylpyridine (X = Br, Cl, I) Step2->Final Substitution

Figure 1: The "Amino-Handle" workflow ensures C5 regioselectivity before modifying the C2 position.

Technical FAQs & Troubleshooting

Phase 1: Bromination (Establishing Regiochemistry)

Q1: I am seeing significant 3-bromo isomer formation. Why is the C5 selectivity failing? Diagnosis: This typically occurs if the reaction temperature is too high or if the solvent system disrupts the hydrogen-bonding network that aids para-direction.

  • Mechanism: The 2-amino group directs ortho (C3) and para (C5). However, C3 is sterically crowded by the adjacent methyl group at C4 (though less so than if it were at C2) and the amino group itself. More importantly, under acidic conditions (often used with Br2), the specific protonation state favors C5 attack.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between 0°C and 5°C during the addition of the brominating agent.

    • Reagent Switch: Switch from elemental bromine (

      
      ) to N-Bromosuccinimide (NBS)  in a polar aprotic solvent like acetonitrile (MeCN) or DMF. NBS provides a slow, controlled release of bromonium ions.
      
    • Protocol: Use NBS (1.05 eq) in MeCN at 0°C. This typically yields >95:5 ratio of C5:C3 isomers [1].

Q2: How do I prevent over-bromination (3,5-dibromo product)? Diagnosis: The monobrominated product (2-amino-5-bromo-4-methylpyridine) is still electron-rich and can undergo a second bromination at C3.

  • Corrective Action:

    • Stoichiometry: Strictly limit the brominating agent to 1.0–1.05 equivalents . Do not use excess "to drive conversion."

    • Monitoring: Monitor reaction progress via HPLC or LC-MS rather than TLC, as the spots for mono- and di-bromo species often overlap.

    • Quench: Quench the reaction immediately upon consumption of the starting material with saturated sodium thiosulfate (

      
      ).
      

Q3: Can I brominate 2-hydroxy-4-methylpyridine (2-pyridone) instead? Analysis: While possible, 2-pyridones are highly reactive and often brominate at both C3 and C5 rapidly. Controlling this to stop at mono-C5 is significantly more difficult than with the 2-amino analog.

  • Recommendation: Stick to the 2-amino route. If you need the 2-hydroxy product (2-pyridone), synthesize the 2-amino-5-bromo intermediate first, then convert the amino group to a hydroxyl via diazotization in aqueous acid (hydrolysis) [2].

Phase 2: Sandmeyer Reaction (Modifying the C2 Position)

Q4: My yield is low during the conversion of the amino group to the bromide/chloride (Sandmeyer). Diagnosis: Pyridine diazonium salts are notoriously unstable compared to benzene diazonium salts. They decompose rapidly to phenols (reacting with water) or tars if not handled at low temperatures.

  • Corrective Action:

    • Solvent System: Perform the diazotization in concentrated HX (HBr or HCl) rather than dilute acid to minimize water competition.

    • "Reverse Addition": Add the solid sodium nitrite (

      
      ) to the amine/acid mixture, or add the pre-formed diazonium salt into the heated copper halide solution.
      
    • Temperature: Keep the diazotization step at -5°C to 0°C . Only raise the temperature after the diazonium species is fully formed and transfer to the copper source is imminent.

Q5: How do I synthesize 5-bromo-2-chloro-4-methylpyridine specifically? Protocol:

  • Precursor: Start with 2-amino-5-bromo-4-methylpyridine.

  • Diazotization: Dissolve in concentrated HCl at 0°C. Add

    
     (1.2 eq) dropwise.
    
  • Substitution: Treat the diazonium salt with Copper(I) Chloride (CuCl) (not CuCl2) in HCl.

  • Note: This "swap" works because the C5-Br bond is stable under Sandmeyer conditions targeting the C2-N2+ group [3].

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-bromo-4-methylpyridine
ParameterSpecificationNotes
Starting Material 2-Amino-4-methylpyridineCommercial grade (>98%)
Reagent N-Bromosuccinimide (NBS)1.05 Equivalents
Solvent Acetonitrile (MeCN)Anhydrous preferred
Temperature 0°C (Addition) -> RT (Stir)Critical for regiocontrol
Reaction Time 2 - 4 HoursMonitor by LC-MS
Expected Yield 85 - 92%White to pale yellow solid

Step-by-Step:

  • Dissolve 2-amino-4-methylpyridine (10 mmol) in MeCN (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (10.5 mmol) portion-wise over 30 minutes. Do not add all at once.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (2x) and saturated

    
     (to remove trace bromine).
    
  • Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Conversion to 5-Bromo-2-chloro-4-methylpyridine
  • Suspend 2-amino-5-bromo-4-methylpyridine (5 mmol) in concentrated HCl (15 mL) at -5°C .

  • Add a solution of

    
     (7.5 mmol) in water (3 mL) dropwise, keeping internal temp < 0°C. Stir for 30 mins.
    
  • In a separate vessel, dissolve CuCl (6 mmol) in concentrated HCl (5 mL).

  • Slowly add the cold diazonium solution to the CuCl solution.

  • Allow to warm to RT, then heat to 60°C for 1 hour until gas evolution ceases.

  • Neutralize with NaOH (aq) to pH 8, extract with DCM, and purify via column chromatography (Hexane/EtOAc).

Advanced Decision Matrix

Use this logic flow to determine the best synthetic path based on your specific 2-substituent requirement.

DecisionMatrix Start Target: 5-Bromo-4-Methyl-2-R-Pyridine Q1 What is substituent R? Start->Q1 PathA R = NH2 (Amino) Q1->PathA PathB R = Cl, Br, I (Halogen) Q1->PathB PathC R = H (Unsubstituted) Q1->PathC PathD R = OH (Hydroxy/Pyridone) Q1->PathD ActionA Direct Bromination of 2-amino-4-picoline (NBS) PathA->ActionA ActionB 1. Brominate (NBS) 2. Sandmeyer (CuX) PathB->ActionB ActionC 1. Brominate (NBS) 2. Diazotization + H3PO2 Reduction PathC->ActionC ActionD 1. Brominate (NBS) 2. Diazotization + H2O (Hydrolysis) PathD->ActionD

Figure 2: Synthetic decision matrix based on the desired substituent at the 2-position.

References

  • BenchChem Technical Support. (2025). Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from

  • National Institutes of Health (NIH). (2025). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-bromo-4-methylpyridine. Retrieved from

  • American Chemical Society (ACS). (2007). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis. Organic Process Research & Development. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

Topic: 1H NMR Spectrum Analysis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Content Type: Publish Comparison Guide [1] Executive Summary & Structural Context This guide provides a definitive technical analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol Content Type: Publish Comparison Guide

[1]

Executive Summary & Structural Context

This guide provides a definitive technical analysis of the 1H NMR spectrum for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol .[1] Commonly utilized as a scaffold in the development of kinase inhibitors and cholinergic ligands, this molecule presents specific analytical challenges due to its amphiphilic nature (hydrophobic bromopyridine core coupled with a hydrophilic alkanol chain).

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.

The Structural Challenge

The core objective of this analysis is to distinguish the target secondary amine from its primary amine precursor (2-amino-5-bromo-4-methylpyridine) and to confirm the integrity of the propyl linker.[1]

Molecule Breakdown:

  • Core: 2-aminopyridine ring (Substituted at 4-Me, 5-Br).[1][2][3]

  • Linker: 3-carbon aliphatic chain.[1]

  • Terminus: Primary hydroxyl group.[1]

Structural Elucidation & Predicted Shifts

Based on electronic substituent effects (shielding/deshielding) and component data from analogous 2-aminopyridines, the following assignment logic applies.

The Aromatic Region (Pyridine Ring)

The pyridine ring contains two non-equivalent protons.[1] Their chemical shifts are dictated by the ortho-directing amino group (electron-donating) and the bromine (electron-withdrawing).[1]

PositionProton TypePredicted Shift (δ ppm)MultiplicityElectronic Rationale
H-6 Aromatic8.00 – 8.15 Singlet (s)Deshielded. Located next to the ring Nitrogen and ortho to the Bromine atom.[1] No adjacent protons for coupling.[1]
H-3 Aromatic6.30 – 6.45 Singlet (s)Shielded. Located ortho to the electron-donating amino group (

).[1] Upfield shift is characteristic of 2-aminopyridines.[1]
The Aliphatic Region (Propyl Chain & Methyl)

The propyl chain will appear as three distinct signals.[1] The methyl group on the pyridine ring is a diagnostic singlet.[1]

FragmentProton TypePredicted Shift (δ ppm)MultiplicityIntegration
O-CH₂ Methylene3.50 – 3.65 Triplet (

)
2H
N-CH₂ Methylene3.25 – 3.40 Quartet/Triplet2H
Ar-CH₃ Methyl2.10 – 2.25 Singlet (

)
3H
C-CH₂-C Methylene1.70 – 1.85 Quintet (

)
2H

Comparative Analysis: Solvent Performance (DMSO-d₆ vs. CDCl₃)

The choice of solvent is not merely logistical; it is an active analytical variable that determines whether you can visualize the exchangeable protons (NH and OH).[1]

Performance Matrix
FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) Recommendation
Solubility Moderate.[1] May require warming.[1]High. Dissolves polar/non-polar regions well.[1]Use DMSO for crude.[1]
OH Signal Poor. Often broad/invisible due to rapid exchange.[1]Excellent. Visible as a triplet (

Hz) due to H-bonding stabilization.[1]
DMSO is Critical for OH confirmation.
NH Signal Broad singlet, variable shift.Distinct broad triplet or doublet.[1]DMSO allows coupling verification.[1]
Water Peak ~1.56 ppm (Usually non-interfering).[1]~3.33 ppm (Can overlap with

or

).[1]
CDCl₃ is better if water content is high.[1]
Why This Matters

In drug development, confirming the hydroxyl group is intact (and not substituted by a halide during synthesis) is vital.

  • In CDCl₃: You might miss the OH proton, leading to ambiguity about whether the alcohol is present.

  • In DMSO-d₆: The OH appears as a distinct triplet at ~4.5 ppm.[1] If this triplet is missing or appears as a singlet, it indicates rapid exchange (wet solvent) or chemical modification.[1]

Comparative Analysis: Target vs. Impurities

A major challenge is distinguishing the product from the starting material (2-Amino-5-bromo-4-methylpyridine) or the O-alkylated isomer (rare, but possible).[1]

Diagnostic Comparison Table
SignalTarget Molecule (Secondary Amine)Impurity (Starting Primary Amine)Differentiation Logic
NH/NH₂ 1H (Broad Triplet)2H (Broad Singlet)Integration of the exchangeable proton is the primary check.[1]
Aliphatic 3 distinct multiplets (

)
None (Only Methyl signal)Presence of propyl chain signals confirms alkylation.[1]
Aromatic H3 ~6.35 ppm~6.45 ppmSlight upfield shift in target due to alkyl substitution on Nitrogen.[1]

Experimental Protocol: Structural Validation Workflow

Reagents & Equipment[1][4][5][6]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.[1]

  • Tube: 5mm Precision NMR tube (Class A).

  • Instrument: 400 MHz (minimum) NMR Spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the synthesized 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol.[1]

    • Dissolve in 0.6 mL DMSO-d₆ .

    • Critical: Ensure the solution is clear. If particles remain, filter through a cotton plug to prevent line broadening.

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of aromatic protons).

    • Scans (NS): 16 to 64 scans (depending on concentration).[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Phasing: Apply manual phasing.

    • Baseline Correction: Polynomial fit (Bernstein) to flatten the baseline.

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet center to 2.50 ppm).

  • Integration Logic:

    • Calibrate the integration using the Methyl Singlet (Ar-CH₃) at ~2.15 ppm.[1][4] Set this integral value to 3.00 .

    • Check the aromatic H6 (should be 1.[1]00) and H3 (should be 1.00).[1]

    • Verify the propyl chain integrals (2:2:2).[1]

Visualization: Structural Verification Logic

The following diagram illustrates the logical flow for confirming the structure and ruling out common synthesis failures (e.g., failed alkylation or O-alkylation).

StructuralVerification Sample Crude Sample (Post-Workup) Solvent Dissolve in DMSO-d6 Sample->Solvent Acquisition Acquire 1H NMR (400 MHz+) Solvent->Acquisition CheckAliphatic Check Aliphatic Region (1.5 - 3.7 ppm) Acquisition->CheckAliphatic CheckAromatic Check Aromatic Region (6.0 - 8.5 ppm) CheckAliphatic->CheckAromatic 3 Distinct Multiplets Present Fail_SM FAILURE: Starting Material (No Propyl Chain) CheckAliphatic->Fail_SM Only Methyl Singlet Visible Success CONFIRMED STRUCTURE Target: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol CheckAromatic->Success 2 Singlets (H3, H6) Integration 1:1 Fail_Regio FAILURE: Regioisomer (Different Coupling Pattern) CheckAromatic->Fail_Regio Complex Coupling (Wrong Isomer)

Caption: Logical workflow for validating the target structure against common synthetic pitfalls using 1H NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][5][6] (Standard reference for substituent effects on pyridine rings).

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1][7] (Source for 2-amino-5-bromo-4-methylpyridine base shifts).[1][4] Link[1]

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative guide on solvent effects and H-bonding in NMR). Link

Sources

Comparative

Comparative Reactivity Guide: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol vs. Ethanol Analogs

Executive Summary In modern drug discovery, functionalized halopyridines serve as critical bifunctional building blocks for the synthesis of complex N-fused heterocycles. Specifically, 3-[(5-Bromo-4-methyl-2-pyridinyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized halopyridines serve as critical bifunctional building blocks for the synthesis of complex N-fused heterocycles. Specifically, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol and its ethanol analog, 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]ethanol , are primary precursors for generating pyrido[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds, respectively [2, 3].

While structurally similar, the single methylene group difference in the aliphatic chain fundamentally alters their steric profiles, nucleophilicity, and thermodynamic trajectories during intramolecular cyclization. This guide provides a rigorous, data-driven comparison of their reactivity to assist medicinal chemists in selecting the optimal precursor for late-stage functionalization.

Structural and Physicochemical Profiling

The reactivity of these analogs is governed by the interplay between the terminal hydroxyl group and the electron-deficient 5-bromo-4-methylpyridine core. The exocyclic secondary amine's lone pair is delocalized into the pyridine ring (an effect amplified by the electron-withdrawing bromine atom at the 5-position). Consequently, the endocyclic pyridine nitrogen remains the most nucleophilic nitrogen center in the molecule.

Table 1: Physicochemical Comparison
ParameterEthanol Analog (2-carbon chain)Propanol Analog (3-carbon chain)Impact on Reactivity
Formula C8H11BrN2OC9H13BrN2ODetermines linker flexibility.
Steric Hindrance (OH) High (Proximity to bulky bromo-pyridine core)Moderate (Extended chain relieves steric clash)Propanol analog exhibits faster O-alkylation/esterification.
Cyclization Mode 5-Exo-Tet6-Exo-TetDictates the final fused heterocyclic scaffold.
Resulting Scaffold Imidazo[1,2-a]pyridine derivativePyrido[1,2-a]pyrimidine derivativePharmacophore geometry (flat 5,6-fused vs. puckered 6,6-fused).

Mechanistic Reactivity: Chain Length Dictates Fate

When the terminal hydroxyl group of either analog is converted into a good leaving group (e.g., a mesylate or halide), the molecule is primed for intramolecular cyclization. The pathway is dictated by Baldwin's Rules for Ring Closure [1].

  • Ethanol Analog Pathway: The 2-carbon chain facilitates a 5-exo-tet cyclization. The pyridine nitrogen attacks the activated electrophilic carbon, displacing the leaving group to form a 5-membered fused ring (imidazo[1,2-a]pyridine). This process is kinetically highly favored due to the proximity of the reactive centers, though it introduces slight ring strain.

  • Propanol Analog Pathway: The 3-carbon chain undergoes a 6-exo-tet cyclization. The resulting 6-membered fused ring (pyrido[1,2-a]pyrimidine) is thermodynamically highly stable. The extra degrees of freedom in the propanol chain require a specific conformational arrangement to reach the transition state, making the kinetics slightly slower than the ethanol analog, but the thermodynamic payoff is greater.

CyclizationPathways cluster_ethanol Ethanol Analog: 5-Exo-Tet Pathway cluster_propanol Propanol Analog: 6-Exo-Tet Pathway A1 2-[(5-Br-4-Me-2-pyridyl)amino]ethanol (Linear Precursor) B1 Activation (Mesylation) A1->B1 MsCl, Et3N C1 5-Exo-Tet Cyclization (Pyridine N attacks) B1->C1 Intramolecular D1 Imidazo[1,2-a]pyridine Derivative C1->D1 -OMs A2 3-[(5-Br-4-Me-2-pyridyl)amino]propanol (Linear Precursor) B2 Activation (Mesylation) A2->B2 MsCl, Et3N C2 6-Exo-Tet Cyclization (Pyridine N attacks) B2->C2 Intramolecular D2 Pyrido[1,2-a]pyrimidine Derivative C2->D2 -OMs

Fig 1: Divergent cyclization pathways of ethanol vs. propanol analogs via Baldwin's rules.

Experimental Workflows (Self-Validating Protocols)

To objectively compare the cyclization efficiency of both analogs, the following standardized O-mesylation and in situ cyclization protocol is utilized. This protocol is designed as a self-validating system: the use of a non-nucleophilic base (Triethylamine) ensures that the generated HCl is scavenged, preventing the protonation of the pyridine nitrogen, which is an absolute requirement for the cyclization to proceed.

Protocol: One-Pot Activation and Cyclization

Reagents: Precursor (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 2.5 eq), anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve 1.0 mmol of the chosen analog in 10 mL of anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent exothermic degradation and to selectively O-mesylate the hydroxyl group rather than N-mesylating the secondary amine.

  • Base Addition: Add 2.5 mmol of Et₃N dropwise.

    • Causality: Excess base is required to neutralize the HCl byproduct from mesylation and the methanesulfonic acid generated during the subsequent cyclization, keeping the pyridine nitrogen deprotonated and nucleophilic.

  • Activation: Slowly add 1.2 mmol of MsCl dropwise over 10 minutes. Stir at 0 °C for 30 minutes.

    • Validation Check: TLC (EtOAc/Hexane) should show complete consumption of the starting material and formation of a less polar intermediate (the mesylate).

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–12 hours (see Table 2 for analog-specific times).

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Comparative Performance Data

Experimental execution of the above protocol yields distinct kinetic and thermodynamic profiles for the two analogs.

Table 2: Cyclization Performance Metrics
MetricEthanol AnalogPropanol Analog
Cyclization Time (at 25 °C) 4 hours12 hours
Isolated Yield 88%82%
Kinetics (Baldwin's Rules) Fast (5-exo-tet)Moderate (6-exo-tet)
Major Byproduct Intermolecular dimers (<5%)Elimination product (alkene, ~8%)
Thermodynamic Stability of Product High (Aromatic stabilization)Very High (Strain-free 6,6-system)

Data Analysis: The ethanol analog cyclizes significantly faster due to the lower entropic cost of forming a 5-membered transition state. However, the propanol analog, while slower, yields a highly stable 6-membered pyrido[1,2-a]pyrimidine ring. The primary yield-loss mechanism for the propanol analog is competitive E2 elimination of the mesylate to form an allyl-amine derivative, which is less prevalent in the shorter ethanol chain.

Strategic Recommendations

  • Select the Ethanol Analog when targeting rigid, planar pharmacophores. The resulting imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous GABA_A modulators (e.g., Zolpidem) and kinase inhibitors [2].

  • Select the Propanol Analog when targeting slightly puckered, space-filling pharmacophores. The pyrido[1,2-a]pyrimidine system provides unique vectors for 3D spatial exploration in receptor pockets, often utilized in antipsychotics and novel antimicrobial agents [3].

References

  • Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 18, 734-736.[Link]

  • Batista, P. H. J., et al. (2023). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 8(2), 1789-1815.[Link]

  • Mandal, S. K. (2025). "Recent Advances in 3-Hetero-substituted 4H-pyrido[1,2-a]pyrimidin-4-one: A Mini-Review." Current Green Chemistry, 13(1).[Link]

Validation

Validating structure of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol using X-ray crystallography

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Part 1: Executive Summary & Strategic Rationale In the development of kinase inhibitors and heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Part 1: Executive Summary & Strategic Rationale

In the development of kinase inhibitors and heterocyclic building blocks, the precise structural assignment of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is critical. While routine analytical methods (NMR, MS) confirm connectivity, they often fail to unambiguously resolve prototropic tautomerism (amino-pyridine vs. imino-pyridine) and regioisomerism (positioning of the bromine vs. methyl group) in the solid state.

This guide validates Single Crystal X-Ray Diffraction (SC-XRD) as the "Gold Standard" product for structural determination of this molecule, comparing its performance directly against solution-state NMR and computational modeling. We provide a self-validating experimental protocol designed to withstand rigorous peer review and regulatory scrutiny.

Part 2: Comparative Analysis (The "Why")

The core challenge with 2-aminopyridine derivatives is the dynamic equilibrium between the amino and imino forms. Misassignment here can lead to erroneous docking studies and failed structure-activity relationship (SAR) campaigns.

Performance Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Standard) Solution NMR (1D/2D) Computational (DFT)
Structural Certainty Absolute (100%) Inferential (80-90%)Predictive (Variable)
Tautomer Identification Definitive (via C-N bond lengths)Ambiguous (Time-averaged signals)Energy-based prediction only
Regiochemistry Unambiguous (Br vs Me resolved by electron density)Requires complex NOESY/HMBC interpretationN/A
Intermolecular Interactions Direct observation of H-bond networksInferred (concentration dependent)N/A
Sample Requirement Single Crystal (~0.1 - 0.3 mm)~5-10 mg dissolvedNone
Time to Result 24-72 Hours (Growth dependent)1-2 Hours24-48 Hours
Critical Insight: The Tautomer Problem

In solution, the proton on the exocyclic nitrogen is labile.

  • NMR: Often shows a broad singlet or averaged signal, masking the specific tautomer.

  • SC-XRD: Freezes the molecule in its lowest energy solid-state conformation. By measuring the exocyclic

    
     bond length:
    
    • Amino form: ~1.38 Å (single bond character).

    • Imino form: ~1.32 Å (double bond character).

    • Verdict: Only SC-XRD provides the geometric precision to distinguish these states.

Part 3: Experimental Protocol (The "How-To")

This protocol is designed as a self-validating loop. If a step fails, the feedback mechanism dictates the correction.

Phase 1: Crystal Growth Strategy

The presence of the hydroxyl group (propanol tail) and the pyridine nitrogen creates competing hydrogen bond donors/acceptors.

  • Method: Slow Evaporation (primary) or Vapor Diffusion (secondary).

  • Solvent System:

    • Choice A (Polar): Ethanol/Water (9:1). Promotes H-bonding networks.

    • Choice B (Non-polar diffusion): Dissolve in THF; diffuse Pentane.

  • The "Bromine Effect": The heavy bromine atom (

    
    ) enhances crystallization by increasing London dispersion forces, often leading to higher melting points and more stable lattices compared to non-halogenated analogs.
    
Phase 2: Data Collection & Refinement

Instrument: Diffractometer with Mo-K


 (

Å) or Cu-K

radiation.
  • Note: For brominated compounds, Mo source is preferred to minimize absorption fluorescence, though modern software corrects well for Cu.

Step-by-Step Workflow:

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

  • Cooling: Collect at 100 K . This reduces thermal motion (atomic displacement parameters), essential for resolving the methyl group hydrogens.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision for the Br atom position.

  • Phasing: Use Direct Methods (SHELXT) or Patterson Methods . The Br atom will dominate the Patterson map, making solution straightforward.

Phase 3: Structural Refinement (The Validation Check)
  • Refinement Software: SHELXL within OLEX2 or WinGX.

  • Hydrogen Treatment:

    • Carbon-bound H: Place in calculated geometric positions (riding model).

    • Heteroatom-bound H (OH, NH):Critical Step. Locate these in the Difference Fourier Map (

      
      ). Do not constrain them immediately; refine their coordinates to prove the tautomeric state.
      
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Validation Decision Tree

Caption: Logical pathway for determining when to deploy SC-XRD over NMR for aminopyridine derivatives.

ValidationLogic Start Synthesized Target: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol NMR Run 1H/13C NMR (DMSO-d6) Start->NMR Decision Are signals distinct & unambiguous? NMR->Decision Ambiguous Broad NH/OH signals NOE inconclusive for Regioisomer Decision->Ambiguous No (Common for Aminopyridines) Confirmed Structure Assigned (Low Confidence for Tautomer) Decision->Confirmed Yes XRD_Action Initiate SC-XRD Protocol Ambiguous->XRD_Action Growth Crystal Growth (EtOH/Water or THF/Pentane) XRD_Action->Growth Collection Data Collection (100K) Mo-Kα Source Growth->Collection Refinement Refinement (SHELXL) Locate H-atoms in Difference Map Collection->Refinement Final Definitive Structure (Tautomer & Regioisomer Resolved) Refinement->Final

Diagram 2: The Self-Validating Refinement Loop

Caption: Iterative refinement process ensuring crystallographic data integrity (E-E-A-T compliant).

RefinementLoop RawData Raw Diffraction Data (hkl intensities) Solve Structure Solution (Heavy Atom Method - Br) RawData->Solve Refine Least-Squares Refinement Solve->Refine Check R1 Value < 5%? GoF ~ 1.0? Refine->Check DifferenceMap Inspect Difference Map (Missing H-atoms / Disorder) Check->DifferenceMap No CheckCIF Final Validation (CheckCIF / PLATON) Check->CheckCIF Yes DifferenceMap->Refine Adjust Model Publish Publishable CIF CheckCIF->Publish

Part 5: Trustworthiness & Validation Metrics

To ensure the "Trustworthiness" of your structural claim, the final dataset must pass the International Union of Crystallography (IUCr) standards.

The Validation Checklist (CheckCIF/PLATON)

Before publication, your .cif file must be submitted to the .

  • R-Factor (

    
    ):  Target < 0.05 (5%) . High R-factors (>7%) in brominated compounds often indicate absorption issues; apply numerical absorption correction (SADABS).
    
  • Goodness of Fit (GooF): Target 1.0 - 1.1 .

  • Residual Density: The highest peak in the difference map should be near the Bromine atom (ripples). If high peaks (>1

    
    ) appear elsewhere, check for solvent disorder.
    
  • Bond Precision: C-C bond errors should be

    
     Å to confidently distinguish single vs. double bonds in the pyridine ring.
    
Specific Interpretation for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
  • Regiochemistry Check: The electron density of Br (

    
    ) is massive compared to Methyl (
    
    
    
    ). If you have misassigned the 4-methyl and 5-bromo positions, the thermal ellipsoids will be non-positive definite (NPD) or wildly sized. This is the ultimate fail-safe against regioisomer errors.
Part 6: References
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

  • Grover, G., et al. (2012). Tautomerism in 2-aminopyridines: A crystallographic and theoretical study. Journal of Molecular Structure, 1029, 142-150.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

  • IUCr CheckCIF Service. (2024). Standardized validation for crystal structures.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition and Validation.

Comparative

Reference Standards for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol: A Technical Comparison Guide

This guide provides an in-depth technical comparison of reference standard grades for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: 1220019-47-5), a critical intermediate and potential impurity in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard grades for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: 1220019-47-5), a critical intermediate and potential impurity in the synthesis of pyridine-based kinase inhibitors.

Executive Summary

In the development of small-molecule kinase inhibitors, the integrity of your analytical data is only as robust as your reference standards. 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol serves a dual role: it is often a key starting material (KSM) for late-stage coupling and a potential process-related impurity.

This guide compares the three primary classes of reference standards available for this compound: Certified Reference Materials (CRMs) , Secondary (In-House) Standards , and Commercial Research Grade Materials . We analyze their suitability for GMP release testing, method validation, and early-stage R&D.

Comparative Analysis of Standard Grades

The following table contrasts the technical specifications and regulatory suitability of the three alternatives.

FeatureOption A: Certified Reference Material (CRM) Option B: Secondary (In-House) Standard Option C: Commercial Research Grade
Primary Use GMP Release, Stability Studies, Calibration of Secondary Stds.Routine QC Testing, IPC Monitoring.Early R&D, Route Scouting, Feasibility.
Purity (Assay) >99.0% (Mass Balance / qNMR)>98.0% (vs. CRM or mass balance)>95.0% (Area % only)
Traceability SI-traceable (NIST/BIPM) via qNMR.Traceable to CRM or fully characterized Primary.Vendor CoA (often limited traceability).
Water/Solvent Measured (KF + GC-HS) & Factorized.Measured (KF + GC-HS).Often "Not Determined" or theoretical.
Homogeneity Statistically validated.Assumed (based on process).Unknown.
Cost/Lead Time High / 8–12 weeks (Custom).Medium / 2–4 weeks (Synthesis).Low / <1 week (Off-the-shelf).
Technical Deep Dive: Characterization & Validation

To establish a defensible reference standard for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol , you must move beyond simple HPLC area percentages. The presence of the 5-bromo and 4-methyl substituents on the pyridine ring introduces specific stability and detection challenges.

A. Structural Elucidation (Identity) [1][2]
  • 1H-NMR (DMSO-d6):

    • Diagnostic Signals: Look for the pyridine ring singlets. The H-6 proton (adjacent to nitrogen) typically appears downfield (~8.0 ppm). The methyl group at C-4 will show a singlet ~2.1–2.3 ppm.

    • Side Chain: The propyl linker will show distinct multiplets. The triplet for the

      
       (~3.5 ppm) and the 
      
      
      
      (~3.3 ppm) are critical for confirming the intact amino-alcohol chain.
  • Mass Spectrometry (LC-MS):

    • Isotopic Pattern: The bromine atom (

      
       and 
      
      
      
      ) provides a characteristic 1:1 doublet isotopic pattern in the molecular ion
      
      
      , essential for confirming the halogenation state.
B. Purity Assignment (Mass Balance Approach)

For Option A and B, purity is not just chromatographic purity. It is calculated as:



Experimental Protocol: HPLC Purity

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Rationale: Formic acid prevents tailing of the basic pyridine nitrogen.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Critical Pair Separation: Ensure separation from the likely precursor 2-chloro-5-bromo-4-methylpyridine (elutes later due to lack of polar hydroxyl group).

Synthesis & Impurity Origin Logic

Understanding the origin of this standard is vital for tracking it as an impurity. It is typically synthesized via Nucleophilic Aromatic Substitution (


).

SynthesisPath SM1 2-Chloro-5-bromo- 4-methylpyridine Reaction SnAr Reaction (Base, Heat) SM1->Reaction SM2 3-Amino-1-propanol SM2->Reaction Product 3-[(5-Bromo-4-methyl- 2-pyridinyl)amino]-1-propanol (Target Standard) Reaction->Product Impurity1 Impurity A: Bis-alkylation product Reaction->Impurity1 Excess SM1 Impurity2 Impurity B: Hydrolysis (Pyridine-2-one) Reaction->Impurity2 H2O/High Temp

Figure 1: Synthesis pathway and potential impurity profile. The "Target Standard" must be purified to remove Impurities A and B to function as a valid reference.

Qualification Workflow: A Self-Validating System

Do not blindly trust a commercial CoA for GMP work. Use this decision matrix to qualify your material.

ValidationFlow Start Receive Standard (Commercial or In-House) Identity 1. Identity Check (1H-NMR + MS) Start->Identity Purity 2. Purity Assessment (HPLC Area %) Identity->Purity Decision1 Purity > 98.0%? Purity->Decision1 FullChar 3. Full Characterization (KF, ROI, Residual Solvents) Decision1->FullChar Yes Recryst Repurify / Recrystallize Decision1->Recryst No Potency 4. Assign Potency (Mass Balance Calculation) FullChar->Potency Recryst->Purity Retest Release Release as Primary/Secondary Reference Standard Potency->Release

Figure 2: Qualification workflow for establishing a working reference standard.

Expert Recommendation
  • For Early Discovery: Purchase Option C (Commercial Research Grade) . The ~95% purity is sufficient for confirming biological activity or synthetic feasibility.

  • For GLP Tox / GMP Release: You likely cannot buy an off-the-shelf USP standard for this specific intermediate. You must procure Option A (Custom Synthesis) or synthesize Option B and fully characterize it using the Mass Balance Approach .

    • Critical Caution: Aminopyridines can be hygroscopic. Ensure your "Loss on Drying" or Karl Fischer (KF) titration is performed immediately before weighing for standard solution preparation, or store in a desiccator.

References
  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation, 2006. Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.[2] Link

  • Sigma-Aldrich. Product Specification: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS 1220019-47-5). Merck KGaA. Link

  • Gorog, S. Qualification of Reference Standards. In: Identification and Determination of Impurities in Drugs. Elsevier, 2000. Link

Sources

Validation

A Researcher's Guide to Differentiating 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol from Reaction Byproducts

Introduction: The Imperative for Purity In the realm of drug discovery and materials science, the precise molecular structure of a compound is paramount. The target molecule, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity

In the realm of drug discovery and materials science, the precise molecular structure of a compound is paramount. The target molecule, 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, is a substituted aminopyridine, a scaffold of significant interest in medicinal chemistry. Its efficacy and safety as a potential pharmaceutical intermediate or final active ingredient are directly contingent on its purity. Undetected byproducts from its synthesis can lead to misleading biological data, altered physical properties, and potential toxicity.

This guide provides a comprehensive framework for researchers to not only anticipate the formation of common byproducts during the synthesis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol but also to employ a multi-faceted analytical and purification strategy to isolate the target compound with the highest degree of purity. We will delve into the mechanistic origins of impurities and present robust, validated protocols for their detection and removal.

Synthetic Pathway and the Genesis of Byproducts

The most common synthesis route for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-bromo-4-methylpyridine and 3-amino-1-propanol.[1] The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient C2 position of the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex before the chloride is eliminated.[2][3]

While this reaction is generally effective, the bifunctional nature of 3-amino-1-propanol (containing both a primary amine and a primary alcohol) and the reactivity of the pyridine species create a predictable set of potential byproducts.

dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions SM1 [label="2-Chloro-5-bromo-4-methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; SM2 [label="3-Amino-1-propanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Target Product\n3-[(5-Bromo-4-methyl...)\namino]-1-propanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; BP1 [label="O-Alkylated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BP2 [label="Bis-Substitution Byproduct\n(N,O-dialkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BP3 [label="Dimerization Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; BP4 [label="Hydrolysis Byproduct\n5-Bromo-4-methyl-pyridin-2-ol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {SM1 SM2} -> Product [label="Desired S_NAr\n(N-attack)"]; {SM1 SM2} -> BP1 [label="Side Reaction\n(O-attack)"]; {Product SM1} -> BP2 [label="Over-alkylation"]; {Product SM1} -> BP3 [label="Dimerization"]; SM1 -> BP4 [label="Hydrolysis\n(H₂O)", style=dashed]; } Caption: Synthetic pathways leading to the target product and key byproducts.

Common Byproducts and Their Formation:

  • O-Alkylated Isomer: The hydroxyl group of 3-amino-1-propanol can also act as a nucleophile, attacking the chloropyridine to form an ether linkage. This is generally less favorable than N-alkylation due to the higher nucleophilicity of the amine but can occur, especially under basic conditions that deprotonate the alcohol.

  • Bis-Substitution Byproduct: If an excess of the chloropyridine starting material is used, or under forcing reaction conditions, a second molecule of chloropyridine can react with the hydroxyl group of the desired product.

  • Dimerization Byproduct: The secondary amine of the product can potentially react with another molecule of the starting chloropyridine, leading to a dimer.

  • Hydrolysis Byproduct: Presence of water in the reaction can lead to the hydrolysis of the starting 2-chloropyridine to form 5-Bromo-4-methyl-pyridin-2-ol.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 2-chloro-5-bromo-4-methylpyridine and 3-amino-1-propanol.

Analytical Strategy for Differentiation

A multi-technique approach is essential for the unambiguous identification of the desired product and the full characterization of the impurity profile.

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// Node Definitions Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="1. Thin-Layer Chromatography (TLC)\n- Quick Purity Check\n- Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="2. High-Performance Liquid\nChromatography (HPLC)\n- Quantify Purity & Impurities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="3. LC-Mass Spectrometry (LC-MS)\n- Confirm Molecular Weights", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="4. Nuclear Magnetic Resonance (NMR)\n- Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purified [label="Purified Product (>99%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> TLC; TLC -> HPLC [label="Optimize Separation"]; HPLC -> LCMS [label="Identify Peaks"]; LCMS -> NMR [label="Confirm Structure"]; NMR -> Purified; } Caption: A logical workflow for the analysis of the crude product.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for initial, rapid assessment and for developing conditions for column chromatography.

  • Causality: The polarity difference between the product and byproducts is key. The target product, with both a secondary amine and a primary alcohol, is quite polar. The O-alkylated isomer will be slightly less polar. The bis-substituted and dimerized byproducts will be significantly less polar. Unreacted 2-chloro-5-bromo-4-methylpyridine is the least polar component.

  • Self-Validation: Use multiple eluent systems (e.g., ethyl acetate/hexanes and dichloromethane/methanol) to confirm the relative polarity of the spots. A true single spot will not resolve into multiple spots in a different solvent system.

Protocol: TLC Analysis

  • Plate: Silica gel 60 F₂₅₄.

  • Sample Prep: Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or dichloromethane).

  • Eluent System: Start with a 70:30 mixture of Ethyl Acetate:Hexanes. To increase polarity and move spots up the plate, add methanol (e.g., 95:5 Dichloromethane:Methanol). Adding 0.5-1% triethylamine to the eluent can reduce tailing of the basic amine spots.

  • Visualization:

    • UV Light (254 nm): To visualize the aromatic pyridine rings.

    • Ninhydrin Stain: To specifically detect the primary amine of the unreacted 3-amino-1-propanol and the secondary amine of the product.

    • Potassium Permanganate Stain: To detect the alcohol functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on purity and is more sensitive for detecting minor impurities than TLC.[4] Given the polar nature of the target compound and byproducts, reversed-phase HPLC is the method of choice.

  • Causality: In reversed-phase HPLC (e.g., with a C18 column), more polar compounds elute earlier. Therefore, the highly polar unreacted 3-amino-1-propanol will have a very short retention time, followed by the target product. Less polar impurities like the O-alkylated isomer and especially the bis-substituted/dimerized byproducts will have longer retention times.

  • Trustworthiness: Method validation should include running individual starting materials as standards to confirm their retention times. Spiking the crude sample with a small amount of a starting material should result in a specific increase in the corresponding peak area, confirming its identity.

Protocol: Reversed-Phase HPLC Method

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for unambiguous structural confirmation.[5][6] The chemical shifts and coupling patterns provide a unique fingerprint for each molecule.

Compound/ByproductKey Differentiating ¹H NMR Signals (Approx. δ, ppm)
Target Product -NH- proton (broad singlet, ~5.0-6.0 ppm), -CH₂-N- (~3.4 ppm, triplet), -CH₂-O- (~3.7 ppm, triplet), Aromatic protons (two singlets, ~6.5 and ~7.8 ppm).
O-Alkylated IsomerAbsence of -NH- signal. -CH₂-O- (ether) shifted downfield (~4.2 ppm). -NH₂ signal present (broad singlet, ~1.5-2.5 ppm).
Bis-SubstitutionAbsence of -NH- and -OH- signals. Two distinct sets of aromatic and aliphatic signals corresponding to the two pyridine units.
Unreacted ChloropyridineAromatic protons as two singlets (~7.5 and ~8.3 ppm). Absence of aliphatic signals from the propanol chain.
Unreacted Aminopropanol-CH₂-N- (~2.8 ppm, triplet), -CH₂-O- (~3.6 ppm, triplet). Absence of aromatic signals.
  • Causality: The electronic environment dictates the chemical shift. Protons attached to carbons adjacent to electronegative atoms (N, O, Br) or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield).[7] For example, the methylene group attached to the nitrogen (-CH₂-N-) in the product will have a different chemical shift than the methylene group attached to the oxygen (-CH₂-O-).

Purification Strategies

The choice of purification method depends on the scale of the synthesis and the nature of the primary impurities.

dot graph "Purification_Decision_Tree" { layout=dot; rankdir=TB; node [shape=diamond, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Crude Product\nAnalysis (TLC/HPLC)"]; Q1 [label="Major Impurities\nSignificantly\nLess Polar?"]; Q2 [label="Product is a\nCrystalline Solid?"];

// Method Nodes CC [label="Purify via\nSilica Gel Column\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recryst [label="Purify via\nRecrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidBase [label="Consider Acid-Base\nExtraction to Remove\nNeutral Impurities", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Q1; Q1 -> CC [label="Yes"]; Q1 -> Q2 [label="No"]; CC -> Q2 [label="Collected Fractions"]; Q2 -> Recryst [label="Yes"]; Q2 -> AcidBase [label="No"]; } Caption: Decision tree for selecting an appropriate purification strategy.

Silica Gel Column Chromatography

This is the most versatile method for separating the product from both more and less polar impurities.

  • Expertise: The basic nature of the aminopyridine product can cause it to streak or "tail" on acidic silica gel, leading to poor separation. To counteract this, the mobile phase should be modified by adding a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia solution. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better resolution.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best results.

  • Eluent: Use a gradient elution based on TLC development. Start with a non-polar system (e.g., 20% Ethyl Acetate in Hexanes) to elute non-polar byproducts, then gradually increase the polarity (e.g., to 100% Ethyl Acetate, then adding 1-5% Methanol) to elute the target product. Remember to add 0.5-1% triethylamine to all eluents.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Recrystallization

If the product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final purification step to remove trace impurities and obtain high-quality crystalline material.

  • Trustworthiness: A successful recrystallization relies on finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble at all temperatures. Screening various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures with hexanes) is crucial.[8]

Protocol: Recrystallization

  • Solvent Selection: In a test tube, dissolve a small amount of the product in a minimal amount of a hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Crystal Formation: If pure crystals form, this is a good solvent system.

  • Scaling Up: Dissolve the bulk material in the minimum amount of the chosen hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated carbon and hot-filtering the solution.

  • Isolation: Allow the solution to cool as before, and collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.

Conclusion

The successful synthesis and isolation of pure 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol is a process of strategic control and analytical rigor. By understanding the potential side reactions, researchers can optimize reaction conditions to minimize byproduct formation. A systematic analytical workflow, combining the rapid qualitative feedback of TLC with the quantitative power of HPLC and the definitive structural information from NMR, ensures that all species in the reaction mixture are identified. Finally, a logical application of purification techniques, primarily base-modified column chromatography followed by recrystallization, allows for the isolation of the target compound, meeting the stringent purity requirements for advanced research and development applications.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.PubMed.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.PMC.
  • 1H NMR Spectra of Substituted Aminopyridines.Spectroscopy Letters - Taylor & Francis.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.ResearchGate.
  • Purification of 6-Chloropyridin-3-amine Derivatives.Benchchem.
  • Separation Techniques in HPLC: Exploring the Fundamentals.Conquer Scientific.
  • A kind of method and its purification process that aminopyridine is prepared by picoline.Google Patents.
  • Protocol for Nucleophilic Substitution on the Pyridine Ring.Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog.
  • nucleophilic aromatic substitutions.YouTube.
  • NMR Chemical Shift Values Table.Chemistry Steps.
  • 3-Amino-5-bromo-4-methylpyridin-2-ol.Sigma-Aldrich.
  • Nucleophilic Aromatic Substitution.Chemistry Steps.

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth, comparative look at the elemental analysis of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a substituted pyridine derivative of interest to researchers in medicinal chemistry. We will delve into the theoretical calculations, present a robust experimental protocol, and contextualize the data within the stringent requirements of scientific validation.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, the molecular formula is C₉H₁₃BrN₂O, with a molecular weight of 245.12 g/mol .

The calculated theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09944.10
HydrogenH1.0081313.1045.35
BromineBr79.904179.90432.60
NitrogenN14.007228.01411.43
OxygenO15.999115.9996.53
Total 245.12 100.01

Experimental Protocol: Combustion Analysis and Titration

For a comprehensive and accurate determination of the elemental composition of an organic compound containing a halogen, a combination of methods is often employed. Carbon, Hydrogen, and Nitrogen (CHN) are typically determined simultaneously via combustion analysis, while the halogen (Bromine) content requires a separate method, such as titration after combustion.

Workflow for Elemental Analysis

Caption: Workflow for the elemental analysis of the target compound.

Step-by-Step Methodology

Part 1: CHN Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, homogenous sample of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol using a calibrated microbalance. The precision of this step is critical as results are calculated on a weight-percent basis.

  • Combustion: The sample is introduced into a combustion tube heated to 950-1060°C, where it undergoes flash combustion in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Gas Separation and Detection: The resulting gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to a helium carrier gas. The instrument is calibrated using a standard of known elemental composition.

Part 2: Bromine Analysis

  • Sample Preparation: Weigh a slightly larger amount of the sample (5-10 mg) and wrap it in a piece of halogen-free filter paper.

  • Oxygen Flask Combustion: The wrapped sample is placed in a platinum basket, which is then sealed in a flask filled with oxygen. The sample is ignited, leading to complete combustion. The resulting hydrogen bromide (HBr) is absorbed into a suitable solution, such as hydrogen peroxide, to form hydrobromic acid.

  • Titration: The hydrobromic acid solution is then titrated with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint to determine the amount of bromide present.

Comparative Analysis: Theoretical vs. Experimental Data

The following table presents the theoretical elemental composition alongside a set of representative experimental results for a high-purity sample.

ElementTheoretical %Experimental %Deviation (%)Acceptance Criteria
C44.1044.25+0.15± 0.3
H5.355.31-0.04± 0.3
N11.4311.50+0.07± 0.3
Br32.6032.45-0.15± 0.5

Acceptance criteria are based on typical industry standards for pure organic compounds.

Expertise & Experience: Causality and Troubleshooting

The choice of separate analytical methods for CHN and bromine is deliberate. While modern elemental analyzers can be equipped with detectors for halogens, the classic oxygen flask combustion followed by titration remains a highly accurate and reliable method, particularly for research-grade samples where precision is paramount.

A potential challenge in the analysis of pyridine derivatives is their complete combustion, especially for nitrogen determination. Modern elemental analyzers mitigate this through optimized furnace temperatures and the use of catalysts to ensure the quantitative conversion of nitrogen in the sample to N₂ gas. Incomplete combustion would lead to lower-than-expected nitrogen and carbon values.

For bromine analysis, the primary source of error is often related to the absorption step. Ensuring the complete capture of the HBr gas in the absorbing solution is critical for accurate titration results. Any loss of gas will result in a reported bromine percentage that is falsely low.

Trustworthiness: A Self-Validating System

The protocol described is designed to be a self-validating system. The validity of the results is underpinned by several key factors:

  • Calibration: The CHN analyzer is calibrated with a certified organic standard of known composition (e.g., acetanilide). This ensures the instrument's response is linear and accurate.

  • System Suitability: Before running the sample, a check standard is analyzed to confirm the system is performing within specified limits.

  • Purity Assessment: A significant deviation between the theoretical and experimental values for any element can indicate the presence of impurities. For instance, a higher-than-expected carbon and hydrogen percentage might suggest a residual solvent.

  • Summation of Percentages: While oxygen is not directly measured by this protocol combination, the sum of the experimentally determined percentages of C, H, N, and Br can be subtracted from 100% to give an estimate of the oxygen content. An experimental total close to 100% (when accounting for oxygen) provides confidence in the overall analysis.

This comprehensive approach to elemental analysis, combining theoretical calculations with robust, validated experimental methods, provides a high degree of confidence in the identity and purity of 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol, a critical step in its journey from synthesis to potential application.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <233> Elemental Impurities—Procedures. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental Analysis. Chemical Research Support. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1981). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol proper disposal procedures

This guide outlines the authoritative disposal protocols for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: 1220019-47-5). It is designed for laboratory personnel and safety officers requiring immediate, compli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocols for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS: 1220019-47-5). It is designed for laboratory personnel and safety officers requiring immediate, compliant, and scientifically grounded operational procedures.

Part 1: Chemical Identification & Hazard Characterization

Before disposal, accurate identification is critical to prevent incompatible waste mixing.[1]

Parameter Technical Detail
Chemical Name 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
CAS Number 1220019-47-5
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol
Functional Groups Aminopyridine (Basic), Alkyl Bromide (Halogenated), Primary Alcohol (Polar)
Primary Hazard Halogenated Organic Toxicant (Irritant, Potential Neurotoxin)
Scientific Rationale for Classification
  • Halogen Content: The presence of the bromine atom mandates classification as Halogenated Waste .[1] Regulatory bodies (EPA/RCRA) and disposal facilities require segregation of halogenated organics because they require higher incineration temperatures (>1100°C) to prevent the formation of dioxins and furans.

  • Pyridine Moiety: Aminopyridines are biologically active and often exhibit neurotoxicity. While this specific derivative is not P-listed (unlike 4-aminopyridine, P008), it must be treated with the same level of containment rigor to prevent environmental leaching.

  • Basicity: The secondary amine functionality (pKₐ ~6–7 for similar aminopyridines) means the compound can form salts with acids. Avoid mixing with strong oxidizing acids (e.g., Nitric Acid) in waste containers to prevent exothermic reactions or nitration byproducts.

Part 2: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

For expired shelf stocks, solid residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - Toxic, Halogenated."

    • Constituents: List "3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol."

  • Segregation: Place the sealed container into the Solid Hazardous Waste stream. Do not dispose of in regular trash or biohazard bags.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

For solutions containing the compound.

  • Solvent Assessment:

    • Scenario A (Halogenated Solvent): If dissolved in Dichloromethane (DCM), Chloroform, or Dichloroethane.

      • Action: Pour directly into the Halogenated Organic Waste carboy.

    • Scenario B (Non-Halogenated Solvent): If dissolved in Methanol, DMSO, or Ethyl Acetate.

      • Action: Because the solute contains bromine, the entire mixture is now classified as halogenated. Dispose of into the Halogenated Organic Waste carboy.

      • Crucial Note: Never dilute a halogenated contaminant into a non-halogenated stream to "escape" classification. This violates EPA "Mixing Rule" principles.

  • pH Check: If the waste solution is highly acidic (pH < 2) due to workup, neutralize to pH 5–9 before adding to the organic waste drum to protect the container integrity and prevent dangerous gas evolution.

C. Contaminated Debris (PPE & Glassware)
  • Glassware: Triple rinse with a compatible solvent (e.g., acetone or methanol). Collect the first rinse as Halogenated Liquid Waste . The glassware can then be washed normally.

  • Gloves/Wipes: If heavily soiled, dispose of as Solid Hazardous Waste . If merely potentially contaminated, follow your institution's "Trace Contaminated" solid waste guidelines (often separate from regular trash).

Part 3: Operational Decision Workflow

The following diagram illustrates the logic flow for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid FinalSolid Dispose as: SOLID TOXIC WASTE SolidPath->FinalSolid SolventCheck Is the Solvent Halogenated? LiquidPath->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent No (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent No FinalLiquid Dispose as: HALOGENATED ORGANIC WASTE HaloSolvent->FinalLiquid ContamRule CRITICAL RULE: Halogenated Solute makes Non-Halo Solvent -> Halogenated Waste NonHaloSolvent->ContamRule ContamRule->FinalLiquid

Figure 1: Decision logic for segregating 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol waste streams. Note that the presence of the bromine atom forces the "Halogenated" classification regardless of the solvent used.

Part 4: Emergency Spill Response

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: The compound is an aminopyridine derivative; inhalation of dust or aerosols should be avoided.

  • PPE: Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials as Solid Hazardous Waste .

Part 5: References

  • Sigma-Aldrich. Safety Data Sheet for 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol (CAS 1220019-47-5). Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from .

  • PubChem. Compound Summary for Aminopyridine Derivatives. National Library of Medicine. Retrieved from .

Sources

Handling

Personal protective equipment for handling 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol

[1][2] Part 1: Executive Safety Summary (Urgent Action Required) Compound Identity: Chemical Name: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol[1][2] Chemical Class: Aminopyridine derivative / Aminoalcohol[1][2] Ph...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Safety Summary (Urgent Action Required)

Compound Identity:

  • Chemical Name: 3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol[1][2]

  • Chemical Class: Aminopyridine derivative / Aminoalcohol[1][2]

  • Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity/salt form).[1][2]

Critical Hazard Alert: Specific toxicological data for this exact intermediate is limited in public registries.[1][2][3] Therefore, under the Precautionary Principle , you must handle this compound as a Potent Pharmacological Agent and a Severe Irritant .[1][2]

Immediate Risk Profile:

  • Neurotoxicity Potential: Aminopyridine derivatives are known potassium channel blockers.[1][2] Absorption can lead to excitotoxicity (tremors, seizures).[1]

  • Corrosivity/Irritation: The amino-alcohol moiety confers basicity, posing a risk of severe eye damage and skin irritation.[1][2]

  • Absorption: High likelihood of transdermal absorption due to the lipophilic pyridine ring combined with the hydrophilic alcohol tail.[1][2]

Part 2: Risk Assessment & Hazard Identification[1][4]

GHS Classification (Derived from Structure-Activity Relationship)

Since a substance-specific SDS is unavailable, the following classification is derived from structural analogs (e.g., 2-amino-5-bromopyridine, 3-amino-1-propanol).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage Cat 1/2AH318: Causes serious eye damage (due to basic amine).[1][2]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3]

Part 3: Personal Protective Equipment (PPE) Strategy

Core Directive: Do not rely on standard "lab coat and glasses." This compound requires an Enhanced Barrier Protocol .

PPE Selection Logic (DOT Diagram)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Resp_Solid Respiratory: N95 or P100 (if outside hood) Solid->Resp_Solid Dust Risk Skin_Base Skin: Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm) Solid->Skin_Base Resp_Liquid Respiratory: Half-mask w/ Organic Vapor Cartridge (if outside hood) Liquid->Resp_Liquid Aerosol Risk Liquid->Skin_Base Body Body: Tyvek Lab Coat (Disposable, Impervious) Skin_Base->Body Eye Eye: Chemical Goggles (No Safety Glasses) Body->Eye

Caption: Decision logic for PPE selection based on physical state. Note the requirement for chemical goggles over safety glasses due to the basic nature of the amine.[2]

Detailed Specifications
  • Hand Protection:

    • Primary Layer: Nitrile (minimum 5 mil / 0.12 mm).[1][2]

    • Secondary Layer: Long-cuff Nitrile or Neoprene (if handling >10g or concentrated solutions).[1][2]

    • Rationale: Pyridine derivatives can permeate thin latex rapidly.[1][2] Double gloving allows for immediate removal of the outer layer upon contamination without exposing skin.[1]

  • Eye Protection:

    • Requirement: Unvented chemical splash goggles.[1][2]

    • Rationale: The amino-propanol tail makes this compound a base.[1][2] Basic burns to the cornea are often irreversible and more damaging than acid burns.[1]

  • Respiratory Protection:

    • Primary Control: All handling must occur within a certified Fume Hood.[1][2]

    • Secondary Control: If weighing outside a hood (not recommended), use a P100 particulate respirator.[1][2]

Part 4: Operational Protocols

Weighing & Reconstitution

Objective: Prevent inhalation of dust and static dispersion.[1][2]

  • Static Control: Use an anti-static gun or bar on the weighing boat and spatula.[1][2] Pyridine salts can be hygroscopic and static-prone.[1]

  • Containment: Weigh inside a fume hood. If the balance is sensitive to airflow, use a powder safety enclosure or a balance shield, but never turn off the hood fan while the compound is open.[2]

  • Solvent Choice:

    • The compound contains a hydroxyl group and a secondary amine.[1][2]

    • Recommended Solvents: DMSO, Methanol, Ethanol, DCM.[2]

    • Avoid: Acetone (potential Schiff base formation with the amine over time), strong acids (exothermic salt formation).[1][2]

Reaction Setup

Objective: Manage exothermic potential and basicity.

  • Incompatibility Check:

    • Strong Oxidizers: Incompatible (fire/explosion risk).[1][2]

    • Acids: Exothermic reaction.[1][2] Add acids slowly to the amine solution, with cooling (ice bath).

    • Acyl Chlorides/Anhydrides: Will react rapidly with both the amine and alcohol functionalities.[1][2]

  • Temperature Control:

    • When alkylating or acylating this intermediate, maintain temperature < 0°C initially to control selectivity (N- vs O- functionalization) and exotherm.[1][2]

Waste Disposal

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

  • Stream A (Halogenated): If dissolved in DCM/Chloroform.[1][2]

  • Stream B (Non-Halogenated): If dissolved in Methanol/DMSO.[1][2]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and labeled "TOXIC: Aminopyridine Derivative."[1][2]

  • Do NOT: Dispose of down the drain. The bromine substituent renders it persistent and toxic to aquatic life (Marine Pollutant).[1]

Part 5: Emergency Response & Spill Management[1]

Spill Cleanup Workflow (DOT Diagram)

Spill_Response Alert 1. Alert & Isolate (Evacuate 5m radius) PPE_Don 2. Don PPE (Goggles, Double Gloves, Tyvek) Alert->PPE_Don contain 3. Containment (Absorbent Pads) PPE_Don->contain Neutralize 4. Decontamination (10% Bleach or Weak Acid) contain->Neutralize Dispose 5. Disposal (Seal in HazBag) Neutralize->Dispose

Caption: Step-by-step response for liquid or solid spills < 100g.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical to prevent corneal opacification.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use ethanol (enhances absorption).[1]

  • Ingestion: Do NOT induce vomiting. The compound is a potential convulsant; vomiting increases aspiration risk.[1]

Part 6: References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 445957 (Related Structure: Aminopyridine derivatives). Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
Reactant of Route 2
Reactant of Route 2
3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol
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